molecular formula C13H13NO2 B1587662 Ethyl 2-(quinolin-4-YL)acetate CAS No. 4789-81-5

Ethyl 2-(quinolin-4-YL)acetate

Cat. No.: B1587662
CAS No.: 4789-81-5
M. Wt: 215.25 g/mol
InChI Key: NAYCHRONYVXKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(quinolin-4-yl)acetate (CAS Number: 4789-81-5) is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol. It is a quinoline derivative, a class of heterocyclic compounds known for their significant and diverse biological activities. This ester serves as a valuable synthetic intermediate and building block in medicinal chemistry for the development of novel therapeutic agents. Quinolines are a prominent pharmacophore in drug discovery, with documented applications in antimicrobial and anticancer research. Specifically, related ethyl 2-(quinolin-4-yl)propanoate analogues have demonstrated potent in vitro antimicrobial activity against Helicobacter pylori, a pathogen associated with gastritis and gastric cancer . Furthermore, quinoline-based molecular hybrids have shown promising cytotoxic efficacy against breast carcinoma cell lines, such as MCF-7, by inhibiting key biological targets like the epidermal growth factor receptor (EGFR) kinase and inducing apoptosis . The broad research interest in quinoline scaffolds underscores the utility of this compound as a key starting material for synthesizing compounds with potential antibacterial, anti-Helicobacter, and antiproliferative properties. This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-quinolin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYCHRONYVXKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388242
Record name ETHYL 2-(QUINOLIN-4-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4789-81-5
Record name ETHYL 2-(QUINOLIN-4-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Core Intermediate in Quinoline-Based Pharmacophores

Executive Summary

Ethyl 2-(quinolin-4-yl)acetate (CAS: 4789-81-5) serves as a critical synthetic scaffold in medicinal chemistry, functioning as the "benzylic" electrophile or nucleophile depending on reaction conditions. Its structural importance is anchored in its role as the direct precursor backbone for Montelukast (Singulair) and related Leukotriene Receptor Antagonists (LTRAs).

This guide dissects the compound's synthesis, reactivity profile, and application in drug development. We distinguish between the non-substituted parent compound (CAS 4789-81-5) and its industrially dominant derivative, Ethyl 2-(7-chloroquinolin-4-yl)acetate (CAS 14256-94-6), providing protocols adaptable to both.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The 4-position of the quinoline ring imparts unique acidity to the


-methylene protons of the acetate group, making this compound highly reactive in condensation reactions.
PropertyData
IUPAC Name This compound
Common Name Ethyl 4-quinolylacetate
CAS Number 4789-81-5 (Parent); 14256-94-6 (7-Chloro derivative)
Molecular Formula

Molecular Weight 215.25 g/mol
Appearance Pale yellow to brown crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
Key Reactivity C-H Acidity (

-position), Ester hydrolysis,

precursor

Synthetic Architectures

The synthesis of this compound is rarely performed via direct esterification of the acid due to the cost of starting materials. Instead, it is constructed via ring closure or homologation of smaller quinoline blocks.

Primary Route: The Malonate Displacement (Industrial Standard)

This method is preferred for scalability and is the standard route for the Montelukast intermediate. It utilizes the high reactivity of 4-chloroquinolines toward nucleophilic attack.

Mechanism:


 (Nucleophilic Aromatic Substitution) followed by Krapcho Decarboxylation.

Synthesis Aniline Aniline / 3-Chloroaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (140°C) EMME Diethyl Ethoxymethylenemalonate EMME->Enamine OH_Quin 4-Hydroxyquinoline Enamine->OH_Quin Gould-Jacobs Cyclization (250°C) Cl_Quin 4-Chloroquinoline OH_Quin->Cl_Quin POCl3 Chlorination Malonate_Add Quinolinyl-Malonate Adduct Cl_Quin->Malonate_Add NaH, Diethyl Malonate (SnAr) Product This compound Malonate_Add->Product Krapcho Decarboxylation (DMSO/NaCl, 160°C)

Figure 1: The Gould-Jacobs to Malonate Displacement pathway. This modular approach allows for substitution on the benzene ring (e.g., Cl, F) by selecting the starting aniline.

Secondary Route: Lithiation of Lepidine (Lab Scale)

For rapid access to the non-substituted ester on a gram scale, the functionalization of Lepidine (4-methylquinoline) is efficient but requires cryogenic conditions.

  • Deprotonation: Lepidine + LDA (Lithium Diisopropylamide)

    
     Lithiated Lepidine (at -78°C).
    
  • Trapping: Addition of Diethyl Carbonate or Ethyl Chloroformate.

  • Quench: Formation of the ester.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(7-chloroquinolin-4-yl)acetate (The "Montelukast" Intermediate). Note: This protocol is chemically identical for the non-chlorinated parent, simply omit the chlorine on the starting aniline.

Phase 1: Preparation of the Nucleophile (Enolate)
  • Setup: Flame-dried 3-neck round bottom flask (500 mL) under Nitrogen atmosphere.

  • Reagents: Charge Sodium Hydride (60% dispersion, 1.2 eq) . Wash with dry hexane to remove mineral oil if downstream purity is critical. Suspend in dry DMF (Dimethylformamide) .

  • Addition: Dropwise add Diethyl Malonate (1.5 eq) at 0°C. Evolution of

    
     gas will be vigorous.
    
  • Maturation: Stir at room temperature for 30 mins until the solution is clear (formation of Sodium Diethyl Malonate).

Phase 2: Coupling
  • Substrate: Add 4,7-Dichloroquinoline (1.0 eq) (or 4-Chloroquinoline for parent) to the enolate solution.

  • Reaction: Heat to 100°C for 4–6 hours.

  • Monitoring: TLC (Hexane:EtOAc 7:3) will show consumption of the starting quinoline (

    
    ) and appearance of the polar malonate adduct (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[1] Dry organics over
    
    
    and concentrate. Crucial: Do not purify extensively here; the crude malonate is stable enough for the next step.
Phase 3: Decarboxylation (Krapcho Conditions)
  • Solvent System: Dissolve the crude malonate adduct in DMSO containing NaCl (2.0 eq) and Water (2.0 eq) .

  • Thermolysis: Heat to 140–160°C for 3–5 hours. The chloride ion facilitates the decarboxylation of the ester group.

  • Purification: Dilute with water, extract with EtOAc. The product is purified via silica gel chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    
  • Yield: Expect 65–75% over two steps.

Application in Drug Discovery: The Montelukast Pathway

The strategic value of this compound lies in its ability to couple with chiral mercapto-alcohols.

Mechanism of Action (Montelukast): The quinoline tail anchors the drug into the hydrophobic pocket of the CysLT1 receptor , blocking the action of Leukotriene D4 (LTD4), a potent bronchoconstrictor.

Montelukast Ester Ethyl 2-(7-chloroquinolin-4-yl)acetate Grignard Double Grignard Addition (MeMgBr) Ester->Grignard TertAlcohol Tertiary Alcohol Intermediate (Dimethyl carbinol) Grignard->TertAlcohol Generates gem-dimethyl group Coupling Chiral Coupling (Mesylate Displacement) TertAlcohol->Coupling + Mercapto-sidechain Montelukast Montelukast Sodium (API) Coupling->Montelukast

Figure 2: The conversion of the acetate ester to the tertiary alcohol is the defining step in creating the Montelukast "tail."

Analytical Characterization (Self-Validation)

To ensure the integrity of your synthesized intermediate, verify against these spectral markers:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.8–7.5 ppm: Quinoline aromatic protons (pattern depends on substitution).
      
    • 
       4.20 ppm (q, 2H): Ethyl quartet (
      
      
      
      ).
    • 
       4.05 ppm (s, 2H): Diagnostic Singlet . The 
      
      
      
      -methylene protons at position 2 connecting the ring to the ester. Disappearance of this singlet indicates successful alkylation in downstream steps.
    • 
       1.25 ppm (t, 3H): Ethyl triplet.
      
  • Mass Spectrometry (ESI+):

    • Parent:

      
       (for non-substituted).
      
    • 7-Chloro:

      
       (Characteristic 3:1 isotope pattern).
      

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The

    
    -methylene position is prone to slow oxidation or hydrolysis if exposed to moist air for prolonged periods.
    
  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood, especially during the

    
     chlorination or NaH steps.
    

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20970, this compound. Retrieved from [Link]

  • Musser, J. H., et al. (1990). Synthesis and Leukotriene D4 Antagonist Activity of Quinolines. Journal of Medicinal Chemistry.
  • Bhuiyan, M., et al. (2020).[2] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. PMC. Retrieved from [Link]

Sources

Technical Whitepaper: Quinoline-4-acetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Quinoline-4-acetic acid ethyl ester (Ethyl 2-(quinolin-4-yl)acetate), a critical heterocyclic building block in medicinal chemistry.

Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

Quinoline-4-acetic acid ethyl ester (CAS: 4789-81-5) serves as a pivotal intermediate in the synthesis of polycyclic alkaloids and therapeutic agents. Distinguished by the high acidity of its


-methylene protons—activated by the electron-deficient quinoline ring—this compound acts as a versatile C-nucleophile in organic synthesis. It is extensively utilized in the development of immunomodulators, antimalarials, and HIV integrase inhibitors. This guide details its chemical profile, validated synthetic routes, and downstream applications in drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7]

ParameterSpecification
IUPAC Name This compound
CAS Number 4789-81-5
Molecular Formula C

H

NO

Molecular Weight 215.25 g/mol
Appearance Yellowish oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Functional Groups Quinoline (Basic,

-deficient), Ester (Electrophilic),

-Methylene (Nucleophilic)
Spectroscopic Signature (Typical)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    
    
    8.85 (d, 1H, H-2), 8.15 (d, 1H), 7.95 (d, 1H), 7.70 (t, 1H), 7.55 (t, 1H), 7.35 (d, 1H, H-3), 4.18 (q, 2H, O-CH
    
    
    )
    , 4.05 (s, 2H, Ar-CH
    
    
    -CO)
    , 1.25 (t, 3H, CH
    
    
    ).
  • IR (Neat): 1735 cm

    
     (C=O ester), 1590 cm
    
    
    
    (C=N quinoline).

Synthetic Pathways[8][9]

The synthesis of Quinoline-4-acetic acid ethyl ester typically proceeds via two primary strategies: Lateral Lithiation (Modern) or Nucleophilic Substitution (Classic).

Diagram 1: Synthetic Strategies

Synthesis cluster_0 Method A: Lateral Lithiation (Direct) cluster_1 Method B: Malonate Displacement (Classic) Lepidine 4-Methylquinoline (Lepidine) Lithiation 1. LDA, THF, -78°C 2. Diethyl Carbonate Lepidine->Lithiation ProductA Quinoline-4-acetic acid ethyl ester Lithiation->ProductA ChloroQ 4-Chloroquinoline Malonate Diethyl Malonate NaH, DMF ChloroQ->Malonate Intermediate Diester Intermediate Malonate->Intermediate Decarb Decarboxylation (DMSO/NaCl, Heat) Intermediate->Decarb ProductB Quinoline-4-acetic acid ethyl ester Decarb->ProductB

Caption: Comparison of the atom-efficient Lateral Lithiation route (Method A) versus the classical Malonate Displacement route (Method B).

Method A: Lateral Lithiation of Lepidine (Recommended)

This method exploits the acidity of the methyl group at the 4-position (pKa ~26).

  • Deprotonation: 4-Methylquinoline is treated with Lithium Diisopropylamide (LDA) at -78°C to form the delocalized aza-allylic anion.

  • Acylation: The anion is trapped with diethyl carbonate or ethyl chloroformate.

  • Advantage: High atom economy and fewer steps than classical methods.[1]

Method B: Malonate Displacement

Used when 4-chloroquinoline is the available starting material.

  • Substitution: S_NAr reaction of 4-chloroquinoline with diethyl sodiomalonate.

  • Decarboxylation: The resulting aryl malonate is subjected to Krapcho decarboxylation (NaCl/DMSO/H

    
    O) to yield the mono-ester.
    

Reactivity & Functionalization

The chemical utility of this ester stems from its bifunctional nature. The methylene bridge is "doubly activated" by the ester carbonyl and the electron-withdrawing quinoline ring.

Diagram 2: Reactivity Flow

Reactivity cluster_alk C-Alkylation (Alpha-Carbon) cluster_cond Condensation cluster_red Reduction cluster_cyc Cyclization Core Quinoline-4-acetic acid ethyl ester Alkyl Alkylated Derivatives (R-X, Base) Core->Alkyl NaH, R-X Condense Knoevenagel Products (Aldehydes, Piperidine) Core->Condense R-CHO Alcohol 2-(Quinolin-4-yl)ethanol (LiAlH4) Core->Alcohol Reduction Tricyclic Pyrrolo[3,2-c]quinolines (via Amine condensation) Core->Tricyclic Cyclization

Caption: Functionalization pathways utilizing the active methylene and ester moieties.

  • 
    -Alkylation:  Treatment with mild bases (K
    
    
    
    CO
    
    
    , NaH) allows mono- or di-alkylation with alkyl halides, enabling the construction of complex side chains found in antimalarials.
  • Knoevenagel Condensation: Reacts with aromatic aldehydes to form

    
    -unsaturated esters, precursors to dihydroquinoline derivatives.
    
  • Cyclization: Reaction with hydrazine or primary amines yields pyrrolo- or pyrimido-fused quinoline systems, common scaffolds in oncology drugs.

Pharmaceutical Applications

Immunomodulation

While distinct from Roquinimex (Linomide), which is a quinoline-3-carboxamide, 4-substituted quinoline esters are explored as bioisosteres and precursors for next-generation immunomodulators (e.g., Paquinimod analogues) targeting autoimmune diseases like Multiple Sclerosis.

Infectious Diseases
  • Antimalarial: The 4-position substitution is critical for inhibiting heme polymerization in the malaria parasite Plasmodium falciparum. Derivatives of this ester are synthesized to mimic Chloroquine's pharmacophore while overcoming resistance.

  • Antibacterial: 4-Quinolyl-propanoates derived from this ester via alkylation have shown efficacy against Helicobacter pylori.

HIV Integrase Inhibitors

The quinoline-acetic acid scaffold serves as a core for allosteric HIV-1 integrase inhibitors (ALLINIs), which disrupt viral maturation by inducing aberrant multimerization of the viral integrase enzyme.

Experimental Protocol: Synthesis via Lateral Lithiation

Objective: Synthesis of this compound from 4-methylquinoline.

Reagents:

  • 4-Methylquinoline (Lepidine) [CAS: 491-35-0]

  • Lithium Diisopropylamide (LDA), 2.0 M in THF

  • Diethyl Carbonate

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Lithiation: Charge the flask with anhydrous THF (50 mL) and LDA (1.1 equiv). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add 4-methylquinoline (1.0 equiv) dropwise over 15 minutes. The solution will turn deep red/brown, indicating the formation of the lithiated species. Stir for 30 minutes at -78°C.

  • Acylation: Add diethyl carbonate (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 2 hours. The color will fade as the anion is quenched.

  • Workup: Quench with saturated NH

    
    Cl solution (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the product as a pale yellow oil/solid.

Safety Note: LDA is pyrophoric and moisture-sensitive. Perform all steps under an inert atmosphere.

References

  • Synthesis of Quinoline Derivatives: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Antimicrobial Applications: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. [Link]

  • Chemical Structure Data: this compound Compound Summary. PubChem. [Link]

  • Reactivity of Quinoline Anions: External oxidant-free alkylation of quinoline derivatives. RSC Advances. [Link]

  • General Quinoline Synthesis: Combes Quinoline Synthesis Mechanism. Organic Chemistry Portal. [Link]

Sources

Biological Activity of Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (1-azanaphthalene) represents a "privileged structure" in medicinal chemistry due to its versatile electronic environment and ability to interact with diverse biological targets via hydrogen bonding,


-

stacking, and metal chelation.[1] While historically anchored by antimalarial alkaloids like quinine, modern quinoline derivatives have evolved into potent vectors for oncology (kinase and topoisomerase inhibition) and antimicrobial resistance (DNA gyrase inhibition). This guide synthesizes the structural logic, therapeutic mechanisms, and validation protocols required for developing next-generation quinoline therapeutics.

Part 1: The Chemical Foundation

The quinoline core consists of a benzene ring fused to a pyridine ring.[2] Its biological ubiquity stems from two key features:

  • Planarity: Allows effective intercalation between DNA base pairs.

  • Basicity (pKa ~4.85): The pyridine nitrogen acts as a hydrogen bond acceptor and can be protonated to interact with negatively charged domains in proteins or nucleic acids.

Pharmacophore Mapping
  • N-1 Position: Critical for H-bonding; protonation site for lysosomal accumulation (antimalarial).

  • C-2/C-4 Positions: Primary vectors for side-chain attachment to modulate solubility and target affinity.

  • C-6/C-7 Positions: Electronic tuning sites (e.g., Fluorine at C-6 enhances cell penetration and gyrase binding).

Part 2: Therapeutic Vectors & Mechanisms

Antimalarial Activity[1][2][3][4][5][6][7][8]
  • Mechanism: Quinoline derivatives (e.g., Chloroquine) accumulate in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). They bind to hematin (toxic byproduct of hemoglobin digestion), preventing its polymerization into non-toxic hemozoin. The accumulation of free hematin causes membrane lysis and parasite death [1].

  • Key Structural Feature: A basic side chain (usually at C-4) is required for vacuolar accumulation.

Anticancer Activity

Quinoline derivatives exhibit a multi-target mechanism in oncology:

  • DNA Intercalation: Planar chromophores insert between base pairs, distorting the helix and triggering p53-mediated apoptosis [2].[3]

  • Topoisomerase Inhibition: Derivatives stabilize the cleavable complex of Topoisomerase I or II and DNA, leading to lethal double-strand breaks [3].

  • Kinase Inhibition: Quinoline-3-carbonitriles act as ATP-competitive inhibitors of EGFR and VEGFR tyrosine kinases, blocking downstream pro-survival signaling (PI3K/Akt/mTOR pathways) [4].

  • Novel Targets: Recent studies indicate specific derivatives downregulate Lumican mRNA, a proteoglycan overexpressed in metastatic cancers, inhibiting cell migration [5].[4]

Antimicrobial Activity[2][4][5][8][10]
  • Mechanism: Fluoroquinolones target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The C-6 fluorine atom improves cell wall penetration, while the C-7 piperazine ring enhances binding to the enzyme-DNA complex [6].

Part 3: Structure-Activity Relationship (SAR) Matrix

The following table synthesizes the impact of substitution patterns on biological activity.

PositionSubstituentEffect on ActivityTherapeutic Class
N-1 Alkylationgenerally reduces activity; N-oxide formation can retain activity.General
C-2 Aryl/HeteroarylEnhances lipophilicity and DNA intercalation affinity.Anticancer
C-4 Amino alkyl chainsCritical for lysosomal accumulation and DNA binding.Antimalarial
C-6 FluorineIncreases cell permeability and potency against DNA gyrase.Antibacterial
C-7 ChlorineEssential for inhibition of heme polymerization (prevents detoxification).Antimalarial
C-8 Hydroxyl/AmineFacilitates metal chelation (e.g., Zn2+, Mg2+ in enzymes).Neuroprotection

Part 4: Visualization of Mechanisms & SAR

Diagram 1: Multi-Target Mechanism of Action

Quinoline_MOA Quinoline Quinoline Scaffold DNA DNA Intercalation (Planar Insertion) Quinoline->DNA Pi-Pi Stacking Topo Topoisomerase I/II (Stabilize Cleavable Complex) Quinoline->Topo H-Bonding Heme Heme Polymerization (Inhibition) Quinoline->Heme Complexation Kinase Tyrosine Kinases (EGFR/VEGFR ATP-Site) Quinoline->Kinase ATP Competition Apoptosis Apoptosis / Cell Death DNA->Apoptosis Topo->Apoptosis ParasiteDeath Parasite Lysis Heme->ParasiteDeath Kinase->Apoptosis

Caption: Molecular mechanisms of quinoline derivatives across oncology and parasitology vectors.

Diagram 2: SAR Logic Map

Quinoline_SAR Core Quinoline Core N1 N-1: H-Bond Acceptor (Lysosomal Trapping) Core->N1 C2 C-2: Lipophilicity (Aryl groups) Core->C2 C4 C-4: Side Chain (Solubility/Binding) Core->C4 C6 C-6: Fluorine (Permeability) Core->C6 C7 C-7: Chlorine/Piperazine (Target Affinity) Core->C7

Caption: Positional influence of substituents on the pharmacological profile of the quinoline ring.

Part 5: Technical Protocols

Synthesis: The Friedländer Condensation

The Friedländer synthesis is the most robust method for constructing substituted quinolines, offering high atom economy and versatility [7].[5]

Reaction Principle: Acid or base-catalyzed condensation of 2-aminoaryl ketones with


-methylene carbonyl compounds.[6]

Step-by-Step Protocol:

  • Reagents: Combine 2-aminobenzophenone (1.0 equiv) and the active methylene ketone (e.g., acetylacetone, 1.2 equiv) in a round-bottom flask.

  • Catalyst/Solvent: Add Sulfamic acid (10 mol%) as a green catalyst; use Ethanol (5-10 volumes) as solvent. Note: Toluene/reflux with p-TSA is a standard alternative for hydrophobic substrates.

  • Reaction: Reflux at 80°C for 2–4 hours.

  • Monitoring (Self-Validation): Check progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the amine starting material (fluorescent blue under UV) indicates completion.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice.

  • Purification: Filter the precipitated solid. Recrystallize from hot ethanol to yield pure quinoline derivative.

Biological Evaluation: MTT Cytotoxicity Assay

The MTT assay is the gold standard for preliminary anticancer screening, measuring mitochondrial metabolic activity [8].

Step-by-Step Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L complete medium. Incubate for 24h at 37°C/5% CO
    
    
    .
  • Treatment: Add quinoline derivatives dissolved in DMSO at serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M). Control: Vehicle (DMSO < 0.5%) and Positive Control (e.g., Doxorubicin).
  • Incubation: Incubate for 48h.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.[7]
    
  • Solubilization: Carefully remove media.[7] Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC
    
    
    
    using non-linear regression analysis.
Diagram 3: Experimental Workflow

Workflow Start Start: 2-Aminoaryl Ketone + Alpha-Methylene Carbonyl Reaction Friedländer Condensation (Reflux, Catalyst) Start->Reaction Validation TLC Monitoring (Disappearance of Amine) Reaction->Validation Purification Recrystallization Validation->Purification Seeding Cell Seeding (96-well) Purification->Seeding Pure Compound Treatment Drug Treatment (48h) Seeding->Treatment MTT MTT Addition & Reduction Treatment->MTT Readout OD 570nm Measurement MTT->Readout

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. Available at: [Link]

  • Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. PubMed Central. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives: A Review. Global Research Online. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance. PubMed Central. Available at: [Link]

Sources

The Quinoline Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of quinoline compounds, tracing their trajectory from 19th-century coal tar isolation to their current status as privileged scaffolds in targeted oncology. Designed for researchers and drug development professionals, this document synthesizes historical synthetic methodologies with modern structure-activity relationship (SAR) insights. It includes a validated protocol for the Skraup synthesis, mechanistic visualizations of kinase inhibition, and a critical evaluation of the quinoline pharmacophore in multi-targeted drug design.

Historical Genesis: The Coal Tar Era

The discovery of quinoline is rooted in the analytical rigor of the early 19th century. In 1834 , German chemist Friedlieb Ferdinand Runge isolated a basic substance from coal tar which he named "leukol." Simultaneously, Gerhardt obtained a similar compound by distilling quinine with alkali, termed "chinolein." It was not until later that Hoogewerff and van Dorp confirmed these were identical, establishing the parent heterocycle quinoline (benzo[b]pyridine).

Runge’s isolation was pivotal because it identified coal tar not just as waste, but as a feedstock for aromatic heterocycles. This discovery laid the groundwork for the synthetic dye industry and, subsequently, the pharmaceutical industry.

Synthetic Evolution: The Skraup Reaction

While isolation was the first step, industrial application required scalable synthesis. The most enduring method remains the Skraup Synthesis (1880), developed by Zdenko Hans Skraup.

Mechanistic Causality

The Skraup reaction is an archetype of "causality in synthesis." It was designed to overcome the limitations of direct condensation by generating the reactive intermediate in situ.

  • Dehydration: Sulfuric acid dehydrates glycerol to form acrolein (propenal).[1][2][3]

  • Conjugate Addition: Aniline undergoes Michael addition to acrolein (or Schiff base formation).

  • Cyclization: Acid-catalyzed electrophilic aromatic substitution closes the ring.

  • Oxidation: The resulting 1,2-dihydroquinoline is aromatized by an oxidant (originally nitrobenzene) to yield quinoline.[1][2]

Validated Experimental Protocol: Modified Skraup Synthesis

Note: This protocol is a standardized adaptation for laboratory-scale synthesis, incorporating ferrous sulfate to moderate the reaction vigor.

Reagents:

  • Aniline: 93 g (1.0 mol)

  • Glycerol: 276 g (3.0 mol)

  • Nitrobenzene: 49 g (0.4 mol)

  • Sulfuric Acid (conc.): 100 mL

  • Ferrous Sulfate (

    
    ): 10 g (Moderator)
    

Methodology:

  • Setup: Equip a 2L round-bottom flask with a robust reflux condenser and a mechanical stirrer. Add aniline, glycerol, nitrobenzene, and ferrous sulfate.[4]

  • Acid Addition: Add sulfuric acid dropwise with stirring. The mixture will become viscous and hot.

  • Heating Phase: Heat the mixture cautiously to 120°C .

    • Critical Control Point: The reaction is exothermic.[1] If the temperature spikes or boiling becomes vigorous, remove the heat source immediately. The ferrous sulfate acts to dampen this exotherm.

  • Reflux: Maintain gentle reflux at 120–123°C for 4 hours .

  • Workup:

    • Cool to roughly 100°C and steam distill to remove unreacted nitrobenzene.

    • Basify the residue with concentrated NaOH (pH > 10) to liberate the free quinoline base.

    • Steam distill again to collect the crude quinoline.

  • Purification: Dry the distillate over

    
     and distill under reduced pressure (bp ~113°C at 15 mmHg).
    
Visualization: Skraup Reaction Workflow

SkraupSynthesis Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (-2 H2O) Aniline Aniline MichaelAdduct β-Anilinopropionaldehyde Aniline->MichaelAdduct H2SO4 H2SO4 (conc) H2SO4->Acrolein Oxidant Nitrobenzene (Oxidant) Quinoline Quinoline Oxidant->Quinoline Acrolein->MichaelAdduct + Aniline DihydroQ 1,2-Dihydroquinoline MichaelAdduct->DihydroQ Cyclization (- H2O) DihydroQ->Quinoline Oxidation (- 2H)

Figure 1: Mechanistic pathway of the Skraup synthesis, highlighting the in situ generation of acrolein.

The Pharmacological Renaissance

The quinoline scaffold has undergone three distinct eras of pharmacological utility, evolving from crude extracts to precision medicine.

Era 1: The Antimalarial Foundation
  • Quinine (1820): Isolated from Cinchona bark by Pelletier and Caventou.[5] It remained the gold standard for malaria for a century.

  • Chloroquine (1934): Synthesized by Hans Andersag at Bayer. Originally rejected as "too toxic," it was rediscovered during WWII. It possesses a 4-aminoquinoline core which accumulates in the parasite's acidic food vacuole, inhibiting heme polymerization.

Era 2: The Antibacterial Revolution (Fluoroquinolones)

The discovery of Nalidixic Acid (1962) by George Lesher was serendipitous—a byproduct of chloroquine synthesis. This naphthyridone derivative led to the development of fluoroquinolones.

  • Key SAR Breakthrough: The addition of a fluorine atom at C-6 (e.g., Norfloxacin, Ciprofloxacin) dramatically increased potency and cell penetration.

  • Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.

Era 3: Targeted Oncology (Kinase Inhibitors)

Modern drug discovery utilizes the quinoline scaffold to target specific receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and metastasis.

Table 1: Key Quinoline-Based Kinase Inhibitors

DrugTarget ProfileCore StructureIndication
Bosutinib Src / Abl4-anilinoquinoline-3-carbonitrileCML (Ph+)
Cabozantinib c-Met / VEGFR2 / RETQuinoline carboxamideRenal Cell Carcinoma, HCC
Lenvatinib VEGFR / FGFR / RETQuinoline carboxamideThyroid Cancer, HCC
3.3.1 Mechanism of Action: Cabozantinib

Cabozantinib acts as a Type II inhibitor. The quinoline ring occupies the ATP-binding pocket, while the 4-phenoxy group extends into the hydrophobic back pocket. Crucially, it inhibits c-Met (Hepatocyte Growth Factor Receptor), a key driver of metastasis and resistance to standard VEGFR inhibitors.[6]

Visualization: Kinase Inhibitor Signaling Pathway

KinasePathway HGF HGF (Ligand) cMET c-Met Receptor (RTK) HGF->cMET Activates VEGF VEGF (Ligand) VEGFR VEGFR2 (RTK) VEGF->VEGFR Activates PI3K PI3K / AKT cMET->PI3K RAS RAS / MAPK cMET->RAS VEGFR->PI3K VEGFR->RAS Cabo Cabozantinib (Quinoline Inhibitor) Cabo->cMET Blocks ATP Binding Cabo->VEGFR Blocks ATP Binding Survival Cell Survival PI3K->Survival Angio Angiogenesis RAS->Angio Metastasis Invasion & Metastasis RAS->Metastasis

Figure 2: Dual inhibition mechanism of Cabozantinib targeting c-Met and VEGFR pathways to suppress tumor growth and metastasis.

Structure-Activity Relationship (SAR) Logic

The versatility of the quinoline scaffold lies in its electronic distribution.

  • Nitrogen Atom (N-1): Acts as a hydrogen bond acceptor. In kinase inhibitors, this often interacts with the "hinge region" of the ATP binding site (e.g., Met318 in Abl kinase).[7]

  • Positions 4 & 7: Most critical for substitution.

    • C-4: Substitution with bulky anilino or phenoxy groups allows occupancy of the hydrophobic pocket in kinases.

    • C-7: Solubilizing groups (e.g., piperazine in ciprofloxacin or bosutinib) improve oral bioavailability and spectrum of activity.

  • Position 6: Electron-withdrawing groups (like Fluorine) block metabolic oxidation and enhance lipophilicity.

References

  • Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Poggendorff's Annalen der Physik und Chemie.

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie.

  • Lesher, G. Y., et al. (1962). Nalidixic Acid, a New Antibacterial Agent. Journal of Medicinal Chemistry.

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics.[8]

  • Boschelli, D. H., et al. (2001). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry.

  • Levitzki, A. (2013). Tyrosine Kinase Inhibitors: Views of Selectivity, Sensitivity, and Clinical Performance. Annual Review of Pharmacology and Toxicology.

Sources

Chemo-Structural Optimization of Quinolin-4-yl Acetates: A Guide to Synthesis and SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the quinoline scaffold at the C4 position remains a cornerstone of medicinal chemistry, particularly in the development of anti-infective agents. While 4-aminoquinolines (e.g., chloroquine) are historically dominant, quinolin-4-yl acetates and their bio-isosteric 4-yloxy-acetamide analogs represent a distinct chemical space with potent activity against Mycobacterium tuberculosis (Mtb) and methicillin-resistant Staphylococcus aureus (MRSA).

This technical guide dissects the Structure-Activity Relationship (SAR) of these compounds, moving beyond simple acylation to explore how the "acetate" moiety functions as both a lipophilic prodrug cap and a specific pharmacophore for targeting the Cytochrome


 complex (QcrB)  in mycobacteria.

Part 1: The Scaffold & Synthetic Logic

The Tautomeric Challenge

The synthesis of quinolin-4-yl acetates begins with the 4-hydroxyquinoline precursor. A critical variable often overlooked is the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.

  • The Problem: Direct acylation can yield N-acetylated byproducts (quinolones) rather than the desired O-acetylated species (quinolin-4-yl acetates) if conditions are not controlled.

  • The Solution: The use of hard acylating agents (acetic anhydride, acetyl chloride) in the presence of non-nucleophilic bases (pyridine,

    
    ) favors the kinetic O-acylation product.
    
Synthetic Pathway & Workflow

The following diagram outlines the divergent synthesis of the labile simple acetate (for prodrug applications) and the stable oxy-acetamide (for direct target engagement).

SynthesisWorkflow Precursor 4-Hydroxyquinoline (Tautomeric Mix) Reagent1 Ac2O / Pyridine (Kinetic Control) Precursor->Reagent1 Acylation Reagent2 Cl-CH2-CO-NH-R K2CO3 / DMF Precursor->Reagent2 Sn2 Alkylation ProductA Quinolin-4-yl Acetate (Labile Prodrug) Reagent1->ProductA O-Acetylation ProductB 2-(Quinolin-4-yloxy)acetamide (Stable QcrB Inhibitor) Reagent2->ProductB Ether Formation

Figure 1: Divergent synthesis of 4-O-functionalized quinolines. Path A yields the ester (acetate), while Path B yields the metabolically stable acetamide ether.

Part 2: Structure-Activity Relationship (SAR) Analysis[1]

The biological activity of quinolin-4-yl acetates is governed by a delicate balance between lipophilicity (LogP) and electronic affinity for the binding pocket.

The "Warhead": C4-Acetate vs. C4-Oxyacetamide

While simple acetates (


) show high permeability, they are rapidly hydrolyzed by plasma esterases. The SAR optimization focuses on the bioisosteric replacement  of the ester oxygen with an amide linker.
FeatureSimple Acetate (-OAc)Oxy-Acetamide (-OCH

CONHR)
Biological Impact
Metabolic Stability Low (

min)
High (

h)
Acetamides resist esterase hydrolysis, essential for in vivo efficacy.
H-Bonding Acceptor onlyDonor + AcceptorThe amide nitrogen acts as an H-bond donor to residues in the QcrB pocket.
Lipophilicity High (LogP 3.5–4.5)TunableAllows penetration of the waxy mycobacterial cell wall.
The Quinoline Core (Rings A & B)

Modifications to the benzenoid ring (positions 6, 7, 8) drive potency.

  • Position 6 & 7 (Halogens): Introduction of Cl or F at C6 or C7 significantly enhances antimicrobial potency.

    • Mechanism:[1][2] Halogens block metabolic oxidation sites (preventing hydroxylation) and increase lipophilicity, aiding passive diffusion across bacterial membranes.

    • Data: 6-Chloro analogs often exhibit 2-4x lower MIC values against S. aureus compared to unsubstituted rings.

  • Position 2 (Steric Gatekeeper):

    • Small alkyl groups (Methyl) are tolerated.

    • Bulky aryl groups at C2 can improve potency but often reduce solubility (LogS).

    • Critical Insight: A 2-methyl group prevents "flat" intercalation into host DNA, thereby reducing cytotoxicity to mammalian cells while maintaining bacterial target affinity.

Mechanistic Pathway & Target Engagement

The primary target for these derivatives, particularly in M. tuberculosis, is the Cytochrome


 complex (QcrB subunit) . This inhibits the electron transport chain, collapsing the proton motive force.

MechanismPath Compound Quinolin-4-yl Acetate / Analog Target QcrB Subunit (Cytochrome bc1 Complex) Compound->Target Bind Effect1 Blockade of Ubiquinol Oxidation Target->Effect1 Inhibits Effect2 ATP Depletion Effect1->Effect2 Causes Outcome Bacterial Cell Death (Bactericidal) Effect2->Outcome Results in

Figure 2: Mechanism of Action (MOA) for quinoline-4-O-functionalized inhibitors targeting respiratory metabolism.

Part 3: Experimental Protocols

Protocol: Synthesis of 4-Acetoxy-2-methylquinoline

Use this protocol for generating the parent ester for prodrug evaluation.

  • Starting Material: Charge a round-bottom flask with 2-methyl-4-hydroxyquinoline (1.0 eq).

  • Acylation: Add Acetic Anhydride (5.0 eq) and Pyridine (1.2 eq).

  • Reflux: Heat to 100°C for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by the non-polar ester (
    
    
    
    ).
  • Quench: Pour the hot reaction mixture onto crushed ice/water (100 mL).

  • Isolation: The product will precipitate as a white/off-white solid. Filter under vacuum.

  • Purification: Recrystallize from ethanol.

    • Validation: IR spectrum must show a strong ester carbonyl stretch at ~1760 cm⁻¹. Absence of broad OH stretch (3200-3400 cm⁻¹) confirms O-acylation.

Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

Standard assay for M. tuberculosis and S. aureus.

  • Preparation: Prepare stock solutions of the quinolin-4-yl acetate in DMSO (10 mg/mL).

  • Plating: In a 96-well plate, perform serial 2-fold dilutions of the compound in Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (for Bacteria). Final volume: 100 µL.

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL).
    
  • Incubation: Incubate at 37°C for 7 days (TB) or 18-24 hours (Bacteria).

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Bacterial growth (Reduction of resazurin to resorufin).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

References

  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. Source: ACS Medicinal Chemistry Letters (2016).[3] Significance: Establishes the "oxy-acetamide" linker as the superior bioisostere to the simple acetate for targeting QcrB. URL:[Link]

  • Synthesis and Biological Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Source: Molecules (MDPI) (2023). Significance: Provides comparative SAR data on C4-substituted quinolines and their cytotoxicity profiles. URL:[Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: ACS Infectious Diseases (2016). Significance: Offers parallel SAR insights for the fused bicyclic nitrogen scaffold against MRSA. URL:[Link]

  • Quinoline Derivatives as Antitubercular Agents. Source: European Journal of Medicinal Chemistry (2010). Significance: A foundational review of the quinoline pharmacophore and the impact of lipophilicity on antimycobacterial activity. URL:[Link]

Sources

Technical Guide: Therapeutic Applications & Synthetic Utility of Ethyl 2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(quinolin-4-yl)acetate (CAS: 4789-81-5) represents a critical "pivot scaffold" in medicinal chemistry. While the quinoline core is historically validated (e.g., chloroquine, ciprofloxacin), the 4-position acetic acid ethyl ester side chain provides a unique metabolic and synthetic handle. This molecule functions primarily as a high-value intermediate for generating hydrazide-based pharmacophores , which are essential in developing next-generation antimicrobial and anticancer agents.

This guide analyzes the compound's utility not merely as a standalone drug, but as a versatile precursor for divergent synthesis —a strategy allowing rapid access to oxadiazole, thiadiazole, and triazole derivatives.

Part 1: Chemical Biology & Pharmacophore Analysis

Structural Significance

The molecule consists of a bicyclic aromatic quinoline ring substituted at the C4 position. This specific substitution pattern is electronically distinct from the more common C2-substituted quinolines.

  • The Quinoline Core: Provides π-π stacking interactions with DNA base pairs (intercalation) and hydrophobic interactions within kinase ATP-binding pockets.

  • The Ethyl Ester Tail: Acts as a lipophilic prodrug moiety, improving membrane permeability. Intracellularly, it can be hydrolyzed to the free acid (an anionic species) or, more importantly in drug discovery, serves as the electrophilic site for hydrazinolysis.

Mechanism of Action (Derivatives)

Research indicates that derivatives synthesized from this scaffold target two primary biological pathways:

  • DNA Gyrase/Topoisomerase IV Inhibition (Antimicrobial): Similar to fluoroquinolones, the 4-substituted quinoline derivatives stabilize the DNA-enzyme cleavage complex, leading to bacterial cell death. The C4 side chain length (acetate vs. propanoate) modulates steric fit within the gyrase active site.

  • Kinase Inhibition (Oncology): The quinoline scaffold mimics the adenine ring of ATP. Derivatives formed at the ester site (e.g., hydrazides) often form hydrogen bonds with the "hinge region" of tyrosine kinases such as EGFR and HER2, blocking downstream signaling pathways involved in tumor proliferation.

Part 2: Therapeutic Applications[1][2]

Infectious Disease: The Helicobacter pylori Target

Recent studies highlight the efficacy of 4-substituted quinoline esters and their acid derivatives against Helicobacter pylori.[1]

  • Challenge: H. pylori requires complex multi-drug regimens due to resistance.

  • Solution: this compound derivatives show no cross-resistance with standard antibiotics (clarithromycin/amoxicillin). The mechanism likely involves disruption of the bacterial electron transport chain or DNA replication machinery distinct from macrolide binding sites.

Oncology: Divergent Synthesis of Cytotoxic Agents

The ester group is the gateway to hydrazide-hydrazone libraries.

  • Pathway: Ester

    
     Hydrazide 
    
    
    
    1,3,4-Oxadiazole / Thiadiazole.
  • Activity: These heterocyclic hybrids exhibit cytotoxicity against MCF-7 (breast) and A-549 (lung) cancer cell lines.[2] The 1,3,4-oxadiazole ring, synthesized from the parent ester, acts as a rigid linker that orients the quinoline core for optimal receptor binding.

Part 3: Synthetic Workflow & Protocols

The "Hub-and-Spoke" Synthesis Model

The following diagram illustrates the central role of this compound in generating diverse bioactive libraries.

G Aniline Aniline Precursor GouldJacobs Gould-Jacobs Cyclization Aniline->GouldJacobs ChloroQuin 4-Chloroquinoline GouldJacobs->ChloroQuin POCl3 Core This compound (The Pivot Scaffold) ChloroQuin->Core Diethyl Malonate / NaH then Decarboxylation Hydrazide Quinolin-4-yl Acetohydrazide Core->Hydrazide N2H4·H2O Reflux Oxadiazole 1,3,4-Oxadiazole (Anticancer) Hydrazide->Oxadiazole POCl3 / Carboxylic Acid Thiadiazole 1,3,4-Thiadiazole (Antimicrobial) Hydrazide->Thiadiazole CS2 / KOH SchiffBase Hydrazone Schiff Bases (Anti-inflammatory) Hydrazide->SchiffBase Ar-CHO / EtOH

Caption: Divergent synthesis pathway starting from the 4-chloroquinoline precursor, utilizing this compound as the central hub for library generation.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of this compound from 4-chloroquinoline. Rationale: Direct substitution at the C4 position of quinoline is difficult due to electron density. We utilize the high acidity of diethyl malonate protons to facilitate nucleophilic aromatic substitution (


), followed by decarboxylation.
Reagents
  • 4-Chloroquinoline (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Ethanol (EtOH)[3]

Step-by-Step Methodology
  • Enolate Formation:

    • In a flame-dried 3-neck flask under nitrogen, suspend NaH (2.5 eq) in anhydrous DMF.

    • Cool to 0°C. Dropwise add diethyl malonate (1.2 eq).

    • Observation: Evolution of hydrogen gas (

      
      ). Stir for 30 min until gas evolution ceases (formation of sodiomalonate).
      
  • Nucleophilic Substitution (

    
    ): 
    
    • Add 4-Chloroquinoline (1.0 eq) dissolved in minimum DMF to the enolate solution.

    • Heat the mixture to 100°C for 4–6 hours.

    • TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (7:3). Look for disappearance of the chloroquinoline spot.

  • Workup (Intermediate Diester):

    • Pour reaction mixture into ice-cold water containing dilute HCl (to neutralize excess base).

    • Extract with Ethyl Acetate (3x). Dry organic layer over

      
       and concentrate.
      
  • Hydrolysis & Decarboxylation (Krapcho-like conditions or Acidic):

    • Note: To get the mono-ester (Ethyl acetate derivative) directly is difficult. Usually, one hydrolyzes to the di-acid, decarboxylates to the mono-acid, then re-esterifies.

    • Alternative Direct Route: Reflux the intermediate diester in wet DMSO with NaCl (Krapcho decarboxylation) to yield the mono-ethyl ester directly.

    • Protocol: Dissolve diester in DMSO/Water (10:1) with NaCl (2 eq). Heat to 140°C for 4 hours.

  • Purification:

    • Dilute with water, extract with ether.

    • Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

    • Yield Target: 60–75%.

Experimental Protocol: Conversion to Hydrazide (Activation)

Objective: Transform the ester "prodrug" into the reactive hydrazide for library synthesis.

  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add Hydrazine Hydrate (99%) (5.0 eq) dropwise.

  • Reflux for 6–8 hours.

  • Crystallization: Cool the mixture to room temperature, then to 4°C. The hydrazide typically precipitates as a solid.

  • Filter, wash with cold ethanol, and dry under vacuum.

  • Validation: IR spectrum should show disappearance of the ester carbonyl (1735 cm⁻¹) and appearance of amide/hydrazide bands (1650–1680 cm⁻¹).

Part 4: Quantitative Data Summary

The following table summarizes the biological activity of derivatives synthesized directly from the this compound precursor.

Derivative ClassTarget Organism/Cell LineActivity Metric (MIC / IC50)Mechanism
Parent Ester H. pylori16–32 µg/mLMembrane permeation / Prodrug
Hydrazide S. aureus (MRSA)4–8 µg/mLDNA Gyrase Inhibition
1,3,4-Oxadiazole MCF-7 (Breast Cancer)0.5–2.5 µMApoptosis Induction (Caspase-3)
1,3,4-Thiadiazole C. albicans (Fungal)12–24 µg/mLErgosterol Synthesis Inhibition

Note: Data represents average ranges from structure-activity relationship (SAR) studies of 4-substituted quinolines.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)propanoates. Molecules. (2000). Describes the fundamental synthetic route via Gould-Jacobs and malonate substitution for this class of compounds. Link

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. (2020). Comprehensive review of quinoline scaffold functionalization. Link

  • Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal. (2013). Validates the broad-spectrum biological profile of the quinoline core. Link

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. RSC Advances. (2022). Demonstrates the anticancer utility of 4-substituted quinoline derivatives. Link

  • This compound Product Data. PubChem. Chemical structure and property verification. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of Ethyl 2-(quinolin-4-yl)acetate, a critical pharmacophore in the development of antimalarials (chloroquine analogs), kinase inhibitors, and bacterial DNA gyrase inhibitors.

While palladium-catalyzed


-arylation is a viable modern approach, this guide focuses on the Malonate Displacement / Krapcho Decarboxylation  route. This two-step protocol is superior for 4-chloroquinolines due to the inherent electron deficiency of the quinoline nitrogen, which activates the C4 position for Nucleophilic Aromatic Substitution (

), rendering expensive transition metal catalysts unnecessary.
Key Advantages of this Protocol:
  • Cost-Efficiency: Avoids expensive Pd/ligand systems.

  • Scalability: Reagents (NaH, diethyl malonate, NaCl) are inexpensive and available in bulk.

  • Selectivity: The use of malonate prevents the self-condensation side reactions typical of direct ethyl acetate enolate alkylations.

Strategic Analysis & Retrosynthesis

The direct alkylation of 4-chloroquinoline with the enolate of ethyl acetate (generated by LDA or LiHMDS) is often plagued by Claisen self-condensation of the ester. To circumvent this, we employ a "masked" acetate equivalent—diethyl malonate.

The Strategy:

  • Activation: The 4-chloroquinoline substrate undergoes

    
     with the soft nucleophile diethyl malonate.
    
  • Differentiation: The resulting geminal diester is subjected to Krapcho conditions (NaCl/DMSO/

    
    ), which selectively removes one ester group while retaining the ethyl ester functionality.
    
Workflow Visualization

ReactionWorkflow SM 4-Chloroquinoline Inter Diethyl 2-(quinolin-4-yl)malonate (Intermediate) SM->Inter Step 1: SNAr Reagent1 Diethyl Malonate NaH, DMF, 80°C Reagent1->Inter Product This compound (Target) Inter->Product Step 2: Decarboxylation Reagent2 NaCl, DMSO, H2O 160°C (Krapcho) Reagent2->Product

Figure 1: Two-step synthetic pathway avoiding metal catalysis.

Detailed Protocols

Protocol A: Coupling with Diethyl Malonate

Objective: Synthesis of Diethyl 2-(quinolin-4-yl)malonate.

Reagents:

  • 4-Chloroquinoline (1.0 equiv)

  • Diethyl malonate (1.2 - 1.5 equiv)

  • Sodium Hydride (60% dispersion in oil) (2.0 - 2.2 equiv)

  • DMF (Anhydrous) (10 mL/g of substrate)

Step-by-Step Methodology:

  • Enolate Formation:

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Charge NaH (2.2 equiv) and wash twice with dry hexane to remove mineral oil (optional, but recommended for cleaner workup).

    • Suspend NaH in anhydrous DMF at 0°C.

    • Add Diethyl malonate (1.5 equiv) dropwise via syringe. Caution: Hydrogen gas evolution is vigorous.

    • Stir at room temperature for 30 minutes until the solution becomes clear/homogeneous, indicating complete enolate formation.

  • Coupling Reaction:

    • Add 4-Chloroquinoline (1.0 equiv) to the enolate solution.

    • Heat the reaction mixture to 80–100°C .

    • Monitor: The reaction typically turns a deep reddish-brown (characteristic of quinoline anions). Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. Completion is usually reached within 2–4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Quench: Carefully pour the reaction mixture into ice-cold saturated aqueous

      
      .
      
    • Extraction: Extract with Ethyl Acetate (

      
      ).
      
    • Wash: Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry & Concentrate: Dry over

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: The crude diester is often pure enough for the next step. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Krapcho Decarboxylation[1][2]

Objective: Conversion to this compound.

Reagents:

  • Diethyl 2-(quinolin-4-yl)malonate (Intermediate from Protocol A)

  • Sodium Chloride (NaCl) (2.0 equiv)

  • Water (3.0 equiv)

  • DMSO (Reagent grade) (5-8 mL/g)

Step-by-Step Methodology:

  • Setup:

    • In a round bottom flask, dissolve the diester intermediate in DMSO.

    • Add solid NaCl and the calculated amount of water. Note: The water is the proton source for the final product; omitting it can stall the reaction.

  • Reaction:

    • Heat the mixture to 150–160°C .

    • Observation: Vigorous bubbling (

      
       evolution) will be observed.
      
    • Endpoint: Continue heating until gas evolution ceases (typically 2–6 hours). Monitor by TLC (the mono-ester is slightly less polar than the diester).

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into excess water (DMSO is highly soluble in water).

    • Extract with Diethyl Ether or Ethyl Acetate.[3]

    • Critical Wash: Wash the organic layer extensively with water (

      
      ) to ensure complete removal of DMSO, which can interfere with crystallization.
      
    • Concentrate to yield the target ethyl ester.

Mechanistic Insight: The Krapcho Decarboxylation[1]

Understanding the Krapcho mechanism is vital for troubleshooting. It is not an acid hydrolysis.[4][5] It is a nucleophilic attack by the chloride ion on the ethyl group of the ester at high temperature.

KrapchoMechanism Step1 Step 1: Cl- attacks Ethyl group (SN2) Releases Et-Cl Step2 Step 2: Formation of Carboxylate Anion Step1->Step2 Step3 Step 3: Decarboxylation (-CO2) Forms Enolate Intermediate Step2->Step3 Step4 Step 4: Protonation by H2O Yields Mono-Ester Step3->Step4

Figure 2: Mechanistic flow of the Krapcho dealkoxycarbonylation.

Why this matters:

  • Anhydrous conditions fail: Water is required in Step 4 to protonate the enolate. Without it, the reaction stalls or produces complex mixtures.

  • Temperature: The reaction requires high heat (150°C+) to overcome the activation energy for the

    
     attack of 
    
    
    
    on the ester alkyl group.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
NaH Quality 60% dispersionOld/hydrolyzed NaH leads to incomplete enolate formation and low yields in Step 1.
Solvent (Step 1) Anhydrous DMFWater in Step 1 consumes NaH and competes with malonate, leading to hydrolysis of the starting material.
Temperature (Step 2) 150–160°CBelow 140°C, the decarboxylation is extremely slow. Above 180°C, decomposition of the quinoline ring may occur.
DMSO Removal Aqueous WorkupResidual DMSO complicates NMR analysis and crystallization. Use extensive water washes.

Safety & Handling

  • Sodium Hydride: Reacts violently with water. quench all reaction vessels and tips with isopropanol or ethyl acetate before disposal.

  • DMSO at High Temp: DMSO is combustible. At 160°C, it is near its flash point. Ensure the apparatus is sealed/inerted or well-vented, but do not use a closed system that can over-pressurize due to

    
     evolution. Use an open reflux condenser.
    
  • 4-Chloroquinoline: Irritant and potentially mutagenic. Handle in a fume hood.

References

  • Krapcho, A. P., et al.

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic solvents." Synthesis, 1982(10), 805-822.
  • Wolf, C., et al.

    
    -Arylation of Esters with Chloroarenes." Organic Letters, 2008, 10(8), 1549–1552. (Cited for comparison of Pd routes). 
    
  • Musso, D. L., et al. "Synthesis and Antimalarial Activity of 4-(Substituted-methyl)quinolines." Journal of Medicinal Chemistry, 2003. (Validates the malonate route for quinoline functionalization).

  • Culkin, D. A., & Hartwig, J. F.

    
    -Arylation of Carbonyl Compounds and Nitriles."[6] Accounts of Chemical Research, 2003, 36(4), 234–245.[6] 
    

Sources

Application Note: High-Efficiency Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gould-Jacobs Reaction for Quinoline Synthesis Content Type: Application Note & Protocol Guide

Executive Summary

The Gould-Jacobs reaction remains the premier industrial and laboratory method for synthesizing the 4-hydroxyquinoline (4-quinolone) scaffold, a structural motif fundamental to fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) and antimalarial agents. While the classical 1939 protocol is robust, it suffers from harsh thermal requirements (250°C+) and solvent handling issues. This guide provides an optimized "Gold Standard" thermal protocol using Dowtherm A and a modern Microwave-Assisted protocol for rapid library generation. Critical focus is placed on the regioselectivity of meta-substituted anilines and the prevention of polymerization during the cyclization phase.

Mechanistic Insight & Reaction Logic

The Gould-Jacobs reaction proceeds through a sequence of condensation and electrocyclic ring closure.[1][2] Understanding the stepwise progression is critical for troubleshooting low yields.

The Chemical Pathway[1]
  • Condensation: Aniline reacts with an alkoxymethylenemalonate (typically Diethyl Ethoxymethylenemalonate, EMME) via an addition-elimination mechanism to form an anilinomethylenemalonate (enamine intermediate).

  • Cyclization: The intermediate undergoes thermal cyclization (often viewed as an intramolecular Friedel-Crafts acylation or 6

    
    -electrocyclization) to form the quinoline ring.
    
  • Tautomerization: The product rapidly tautomerizes to the stable 4-quinolone form.

Visualization of the Mechanism

GouldJacobsMechanism Aniline Aniline (Nucleophile) Intermediate Anilinomethylenemalonate (Enamine Intermediate) Aniline->Intermediate Condensation (-EtOH) EMME EMME (Electrophile) EMME->Intermediate Transition Transition State (High T Required) Intermediate->Transition Thermal Activation (>250°C) Product 4-Hydroxyquinoline-3-carboxylate (Target Scaffold) Transition->Product Cyclization (-EtOH)

Figure 1: Mechanistic flow of the Gould-Jacobs reaction.[1] The thermal activation step (Intermediate


 Product) is the rate-determining bottleneck requiring high energy input.

Critical Parameters & Optimization

Solvent Selection Strategy

The choice of solvent for the cyclization step is non-trivial. The reaction requires temperatures exceeding 240°C. Lower boiling solvents will fail to drive the cyclization, resulting in charred intermediate.

Table 1: Solvent Performance Matrix

Solvent SystemBoiling PointUtilityRisk Profile
Dowtherm A (Diphenyl ether/Biphenyl)258°CGold Standard. Stable, high BP, excellent heat transfer.Strong odor, difficult removal (requires hexanes wash).
Diphenyl Ether 259°CAlternative to Dowtherm A.Solidifies at 26°C (handling issue).
Paraffin Oil >300°CCheap, available.Difficult product isolation; "oiling out" issues.
Solvent-Free (Microwave) N/AExcellent for small scale/screening.Risk of thermal runaway/decomposition.
Regioselectivity in meta-Substituted Anilines

When using meta-substituted anilines, cyclization can occur at the ortho or para position relative to the substituent, leading to a mixture of 5- and 7-substituted quinolines.

  • Electron-Donating Groups (EDGs): Direct cyclization primarily para to the EDG (forming the 7-substituted isomer).

  • Electron-Withdrawing Groups (EWGs): Deactivate the ring, requiring higher temperatures and often yielding mixtures.

Experimental Protocols

Protocol A: Classical Thermal Cyclization (Scale-Up Ready)

Best for: Gram-to-kilogram synthesis, high purity requirements.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Diethyl Ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Dowtherm A (10 mL per gram of intermediate)

Step 1: Condensation [1][2][3][4][5]

  • Mix Aniline and EMME in a round-bottom flask. No solvent is usually required; if solids are present, use a minimum amount of Ethanol.

  • Heat to 110–120°C for 1–2 hours.

  • QC Check: Monitor ethanol evolution. Reaction is complete when solidification occurs upon cooling.

  • Recrystallize the solid intermediate from Hexane/Ethanol to remove unreacted amine. Purity here is critical to prevent tarring in Step 2.

Step 2: Cyclization (The "Drop-In" Technique)

  • Heat Dowtherm A to a rolling boil (approx. 250–257°C) in a flask equipped with a wide-bore air condenser (not water-cooled, to allow ethanol escape).

  • Critical Step: Add the solid intermediate from Step 1 in small portions directly into the boiling solvent.

    • Why? Adding solid to cold solvent and heating up causes polymerization. The "Drop-In" method ensures instant dilution and rapid thermal shock, favoring intramolecular cyclization over intermolecular polymerization.

  • Maintain reflux for 30–60 minutes.

  • Cool the mixture to room temperature. The product usually precipitates as a solid.

  • Dilute with Hexanes (approx. equal volume) to fluidize the Dowtherm A and filter.

  • Wash the filter cake copiously with Hexanes and Acetone to remove residual high-boiling solvent.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Medicinal chemistry library generation, rapid screening.

Reagents:

  • Aniline (1.0 equiv)

  • EMME (1.1 equiv)

  • Solid Support (optional): Silica Gel or Montmorillonite K-10

Workflow:

  • Mix Aniline and EMME in a microwave-safe vial.

  • Condensation: Irradiate at 150°C for 5 minutes (Open vessel or vented to release EtOH).

  • Cyclization:

    • Method 1 (Neat): Seal vessel. Irradiate at 250°C for 10–20 minutes. High absorption setting.

    • Method 2 (Solid Support): Adsorb intermediate onto Silica Gel. Irradiate at 250°C (requires careful temp monitoring to prevent arcing).

  • Extract product with hot DMF or DMSO; filter to remove solid support.

  • Precipitate by pouring into water.

Process Decision Tree

ProtocolSelection Start Start: Define Goals Scale Scale > 5g? Start->Scale Purity High Purity Required? Scale->Purity No RouteA Route A: Dowtherm A Thermal Scale->RouteA Yes Purity->RouteA Yes (Crystallography/API) RouteB Route B: Microwave Assisted Purity->RouteB No (HTS Screening)

Figure 2: Decision matrix for selecting the appropriate Gould-Jacobs protocol based on scale and purity requirements.

Troubleshooting & Quality Control

  • Issue: Black Tar Formation.

    • Cause: Heating too slowly or impure intermediate.

    • Fix: Use the "Drop-In" technique (Protocol A). Ensure intermediate is recrystallized before cyclization.

  • Issue: Low Yield with meta-Anilines.

    • Cause: Steric hindrance or electronic deactivation.

    • Fix: Increase temperature to 280°C (using Diphenyl sulfone as solvent) or switch to Lewis Acid catalysis (

      
       or 
      
      
      
      mediated cyclization).
  • Validation:

    • NMR: Look for the disappearance of the vinyl proton of EMME and the appearance of the quinolone N-H (broad singlet >10 ppm).

    • LC-MS: Confirm mass (M+H). Note that 4-hydroxyquinolines ionize well in positive mode.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[6]

  • Grohe, K., & Heberg, C. (1993). Cycloaracylation of Enamines. Liebigs Annalen der Chemie. (Foundational work on fluoroquinolone synthesis).

  • Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave.

  • Organic Syntheses. Quinoline Synthesis General Procedures. Org.[1][2][7] Synth. Coll. Vol. 3, p. 593.

  • Li, J. J. (2014). Gould–Jacobs reaction.[3] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (pp. 286-287). Springer.

Sources

Using Ethyl 2-(quinolin-4-YL)acetate in anti-inflammatory studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-(quinolin-4-yl)acetate in Anti-Inflammatory Drug Discovery

Executive Summary

This guide details the technical application of This compound (CAS: 4789-81-5) as a high-value scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs that often cause gastric ulceration due to non-selective COX inhibition, quinoline-4-acetic acid derivatives synthesized from this ester precursor offer a route to COX-2 selective inhibitors . This document provides a validated workflow for transforming this precursor into bioactive hydrazide/hydrazone libraries, followed by rigorous in vitro and in vivo anti-inflammatory assessment protocols.

Compound Profile & Strategic Value

PropertySpecification
Compound Name This compound
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Role Synthetic Scaffold / Prodrug Precursor
Target Mechanism Cyclooxygenase (COX-2) Inhibition; Cytokine Suppression (IL-6, TNF-α)
Solubility Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water

Why this Scaffold? The C4-position of the quinoline ring is electronically favorable for attaching pharmacophores that fit the hydrophobic pocket of the COX-2 enzyme. The ethyl ester moiety serves two critical functions:

  • Synthetic Handle: It undergoes facile nucleophilic substitution (e.g., with hydrazine hydrate) to generate acid hydrazides, which are precursors to azetidinones and thiazolidinones—heterocycles known to enhance anti-inflammatory potency while reducing ulcerogenic side effects.

  • Prodrug Potential: In direct applications, the ester improves membrane permeability compared to the free acid, allowing for intracellular hydrolysis to the active carboxylate species.

Experimental Workflow Visualization

The following diagram illustrates the critical path from raw reagent to validated lead compound.

G Start This compound (Starting Material) Step1 Hydrazinolysis (Activation) Start->Step1 NH2NH2·H2O, Reflux Step2 Schiff Base Formation (Library Generation) Step1->Step2 + Aryl Aldehydes Step3 In Silico Docking (COX-2 Selectivity) Step2->Step3 Lead Selection Step4 In Vitro Screening (Albumin Denaturation) Step3->Step4 High Affinity Hits Step5 In Vivo Validation (Carrageenan Edema) Step4->Step5 IC50 < Standard

Figure 1: Integrated workflow for developing anti-inflammatory agents using the this compound scaffold.

Protocol 1: Chemical Transformation (Scaffold Activation)

Objective: Convert the ethyl ester into Quinoline-4-acetic acid hydrazide . This is the obligatory first step for creating high-potency libraries (hydrazones/azetidinones).

Reagents:

  • This compound (10 mmol)

  • Hydrazine hydrate (99%, 50 mmol)

  • Absolute Ethanol (30 mL)

Methodology:

  • Dissolution: Dissolve 10 mmol of this compound in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (50 mmol) dropwise to the solution at room temperature. Note: Excess hydrazine drives the equilibrium toward the hydrazide.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–10 hours . Monitor progress via TLC (Solvent system: Chloroform:Methanol 9:1). The ester spot (high R_f) should disappear, replaced by the hydrazide spot (lower R_f).

  • Isolation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice.

  • Purification: The solid hydrazide precipitates out. Filter, wash with cold water, and recrystallize from ethanol to obtain pure crystals (Yield typically >75%).

Validation Point:

  • IR Spectroscopy: Look for the disappearance of the ester carbonyl stretch (1735 cm⁻¹) and appearance of the amide carbonyl (1650–1690 cm⁻¹) and NH/NH₂ doublets (3200–3400 cm⁻¹).

Protocol 2: In Vitro Anti-Inflammatory Screening

Before animal testing, compounds must be screened for mechanism-specific activity.

A. Inhibition of Protein Denaturation (Albumin Assay)

Inflammation induces protein denaturation; agents that prevent this mimic anti-inflammatory activity.

Reagents:

  • Test Compound (Synthesized Derivative) dissolved in DMSO.[1]

  • 1% Bovine Serum Albumin (BSA) in Tris-buffer (pH 7.4).

  • Standard: Diclofenac Sodium.

Procedure:

  • Preparation: Mix 0.5 mL of test compound (concentrations: 50–500 µg/mL) with 0.5 mL of 1% BSA solution.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature and measure Absorbance at 660 nm .

Calculation:



B. COX-1 / COX-2 Enzymatic Assay

To verify selectivity (the core advantage of quinoline derivatives), use a commercial colorimetric COX inhibition kit (e.g., Cayman Chemical).

  • Incubation: Incubate purified COX-1 and COX-2 enzymes with the test compound for 10 minutes.

  • Initiation: Add Arachidonic Acid (substrate).

  • Detection: Measure the production of Prostaglandin H2 (via colorimetric peroxidation reaction) at 590 nm.

  • Success Criteria: A high Selectivity Index (SI = IC50_COX1 / IC50_COX2). An SI > 10 indicates significant COX-2 selectivity.

Protocol 3: In Vivo Validation (Carrageenan-Induced Paw Edema)

This is the gold standard model for acute inflammation.

Ethical Compliance: Protocol must be approved by the Institutional Animal Ethics Committee (IAEC).

Subjects: Wistar Albino rats (150–200g), n=6 per group.

Grouping:

  • Group I: Control (Saline/CMC vehicle).

  • Group II: Standard (Indomethacin 10 mg/kg).

  • Group III: Test Compound (Derived from this compound) - Dose A (e.g., 20 mg/kg).

  • Group IV: Test Compound - Dose B (e.g., 40 mg/kg).

Methodology:

  • Administration: Administer vehicle, standard, or test compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at t = 0, 1, 3, and 5 hours post-injection.

Data Interpretation: The quinoline scaffold typically shows peak activity at 3–4 hours, coinciding with the prostaglandin phase of inflammation.

Calculation:



Where 

is mean edema volume of control and

is mean edema volume of treated group.[2]

Mechanistic Pathway

The following diagram details where the this compound derivatives intervene in the inflammatory cascade.

Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activation PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Stomach Gastric Mucosa Protection COX1->Stomach Maintains Integrity PGs Prostaglandins (PGE2, PGI2) COX2->PGs Pathological Drug Quinoline-4-acetate Derivatives Drug->COX1 Weak/No Inhibition Drug->COX2 Selective Inhibition Inflammation Inflammation (Pain, Edema) PGs->Inflammation

Figure 2: Mechanism of Action. The quinoline derivatives selectively block COX-2, preventing inflammation while sparing the COX-1 dependent gastric mucosa.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. (2012). Describes the foundational synthesis of quinoline-4-acetic acid esters and their biological screening.

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2016). Validates the use of the quinoline scaffold in carrageenan-induced edema models.

  • Design and synthesis of novel quinazolinones conjugated ibuprofen/thioacetohydrazide as selective COX-2 inhibitors. Bioorganic Chemistry. (2019). Provides detailed protocols for hydrazide activation and COX-2 selectivity assays relevant to this scaffold.

  • Ethyl Acetate Applications in Pharmaceuticals. PatSnap Patent Analysis. (2025). Contextualizes the solubility and formulation properties of ethyl acetate derivatives in drug development.

  • Design, Synthesis, and Antiviral Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. (2024). Demonstrates the versatility of the hydrazide intermediate derived from the title ester.

Sources

Experimental procedure for nucleophilic substitution on 4-chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-4CQ-001


 and Pd-Catalysis

Executive Summary

The functionalization of the quinoline scaffold at the C4 position is a cornerstone in the synthesis of antimalarials (e.g., Chloroquine), kinase inhibitors, and antibacterial agents. While the 4-chloro substituent is a versatile leaving group, its reactivity is heavily influenced by steric effects and the electronic nature of the nucleophile.

This application note provides three validated protocols for substituting 4-chloroquinolines:

  • Acid-Catalyzed Thermal Displacement: The robust "workhorse" method for aliphatic amines.

  • Microwave-Assisted Synthesis: A high-throughput approach for rapid library generation.

  • Buchwald-Hartwig Amination: A transition-metal solution for deactivated anilines or sterically hindered substrates.

Mechanistic Foundation

The reaction proceeds primarily via an Addition-Elimination (


) mechanism . The nitrogen atom in the quinoline ring acts as an electron sink, activating the C4 position toward nucleophilic attack.
The Role of Acid Catalysis

Under neutral conditions, the reaction requires high temperatures. The addition of a Brønsted acid (HCl) or a phenol co-solvent protonates the ring nitrogen (N1). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position, significantly increasing electrophilicity and accelerating the formation of the Meisenheimer-like tetrahedral intermediate.

Visualization of Reaction Pathway

SNAr_Mechanism Reactant 4-Chloroquinoline (Electrophile) Protonation Acid Catalysis (Protonation of N1) Reactant->Protonation + H+ Attack Nucleophilic Attack (Amine Addition) Protonation->Attack + R-NH2 Intermediate Tetrahedral Intermediate Attack->Intermediate Slow Step Elimination Elimination of HCl Intermediate->Elimination Fast Step Product 4-Aminoquinoline (Product) Elimination->Product

Figure 1: Step-wise mechanism of acid-catalyzed nucleophilic aromatic substitution at the C4 position.

Critical Experimental Parameters

ParameterRecommendationRationale
Solvent Ethanol, 1-Pentanol, or DMFProtic solvents (alcohols) assist in stabilizing the leaving chloride ion. High-boiling alcohols allow for necessary reflux temperatures (>120°C).
Stoichiometry 1.0 eq. Quinoline : 1.5–3.0 eq. AmineExcess amine drives the equilibrium and acts as a base to scavenge the HCl by-product (unless external base is used).
Temperature 80°C – 140°CHigh activation energy barrier requires thermal input. Microwave irradiation can achieve this locally and rapidly.
Leaving Group Chloride (Cl)While 4-iodo or 4-bromo are more reactive, 4-chloro is the industry standard due to the commercial availability of POCl3-derived precursors.

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Thermal Displacement (Standard)

Best for: Primary aliphatic amines and diamines (e.g., synthesis of chloroquine analogs).

Reagents:

  • 4-Chloroquinoline derivative (1.0 mmol)

  • Target Amine (2.0 – 5.0 mmol)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

  • Catalyst: Conc. HCl (catalytic drop) or Phenol (1.0 mmol)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-chloroquinoline in 5 mL of EtOH.

  • Activation: Add 1-2 drops of concentrated HCl (37%) or 1.0 equivalent of phenol. Note: Phenol acts as a proton shuttle and solvent.

  • Addition: Add the amine (3.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (80°C for EtOH) for 4–12 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM).

    • Checkpoint: The product is usually more polar and will fluoresce blue/white under UV (254/365 nm).

  • Workup:

    • Cool to room temperature.[1]

    • If product precipitates: Filter the solid and wash with cold ether.

    • If solution remains clear: Basify with 10% NaOH or saturated NaHCO3 to pH 9–10. Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sluggish reactions, and secondary amines.

Reagents:

  • 4-Chloroquinoline (0.5 mmol)

  • Amine (1.5 mmol)

  • Solvent: Isopropanol or neat (no solvent)

Procedure:

  • Loading: Place 0.5 mmol of substrate and 1.5 mmol of amine into a 10 mL microwave-compatible glass vial.

  • Solvent: Add 2 mL of Isopropanol. (Alternatively, run "neat" if the amine is a liquid with high boiling point).

  • Irradiation: Seal the vessel. Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

    • Temp: 140°C

    • Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: High absorption setting.

  • Quench: Cool rapidly using compressed air flow (built-in feature).

  • Analysis: Check LC-MS immediately. Conversion is typically >90%.

  • Isolation: Pour mixture into ice water. If solid forms, filter.[1] If oil forms, extract with DCM.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Deactivated anilines, sterically hindered amines, or when


 fails.

Reagents:

  • 4-Chloroquinoline (1.0 eq)

  • Amine (1.2 eq)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: BINAP or Xantphos (10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.

  • Catalyst Pre-mix: Add Pd(OAc)2, Ligand, and NaOtBu to the tube.

  • Substrate Addition: Add the 4-chloroquinoline and amine.

  • Solvent: Add anhydrous Toluene (degassed).

  • Heating: Seal and heat to 100°C for 12–18 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate and purify via column chromatography.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific substrate.

Protocol_Selection Start Start: 4-Chloroquinoline + Amine CheckAmine Is the Nucleophile (Amine) Aliphatic or Aromatic? Start->CheckAmine Aliphatic Aliphatic (Primary/Secondary) CheckAmine->Aliphatic Aromatic Aromatic (Aniline) CheckAmine->Aromatic Thermal Protocol A: Thermal Reflux (EtOH, 80°C) Aliphatic->Thermal Standard Microwave Protocol B: Microwave (140°C, 15 min) Aliphatic->Microwave High Speed Electronic Is the Aniline Electron Rich? Aromatic->Electronic Rich Yes (e.g., p-OMe) Electronic->Rich Poor No (e.g., p-NO2, p-CF3) Electronic->Poor AcidCat Protocol A (Modified): Use 1.0 eq Phenol or HCl Rich->AcidCat PdCat Protocol C: Buchwald-Hartwig Poor->PdCat

Figure 2: Decision tree for selecting the optimal synthetic methodology based on nucleophile electronics.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Nucleophile is too weak or steric hindrance is high.Switch to Protocol B (Microwave) at 160°C or Protocol C (Pd-catalysis).
Hydrolysis Product (Quinolone) Moisture present in solvent; Acid concentration too high.Dry solvents over molecular sieves. Reduce acid catalyst or switch to anhydrous conditions.
Incomplete Conversion Equilibrium limited.Increase amine equivalents to 5.0 eq. Use a sealed tube to exceed solvent boiling point.
Dark Tarry Mixture Decomposition due to oxidation or excessive heat.Perform reaction under Nitrogen atmosphere. Reduce temperature and extend time.

References

  • Mechanism of

    
     in N-Heterocycles: 
    
    • Topic: General mechanism and acid c
    • Source: ResearchGate.[2][3]

  • Microwave-Assisted Synthesis

    • Topic: Rapid synthesis of 4-aminoquinolines using microwave irradiation.[4][5]

    • Source: Frontiers in Chemistry.

  • Buchwald-Hartwig Protocols

    • Topic: Palladium-catalyzed amination of aryl halides (including heteroaryls).[6]

    • Source: University of Groningen.

  • Structure-Activity Relationships (SAR)

    • Topic: Synthesis of 4-aminoquinoline derivatives for antimalarial evalu
    • Source: UCSF.

  • Comparative Reactivity

    • Topic: Reactivity of 4-chloro vs 2-chloroquinolines and comput
    • Source: NBInno.

Sources

Application Note: Ethyl 2-(quinolin-4-yl)acetate in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-value synthetic transformations of Ethyl 2-(quinolin-4-yl)acetate . It moves beyond basic reactivity to focus on the construction of privileged heterocyclic libraries (1,3,4-oxadiazoles, styrylquinolines, and pyrazoles) essential for modern drug discovery.

Introduction & Strategic Value

This compound is a versatile bifunctional building block. Its utility stems from two reactive centers:[1]

  • The Ester Group: Susceptible to nucleophilic attack (hydrazinolysis), serving as a gateway to 1,3,4-oxadiazoles and 1,2,4-triazoles.

  • The C4-Methylene Bridge: Highly acidic (pKa ~18-20) due to the electron-withdrawing nature of the quinoline ring (via resonance) and the ester carbonyl. This allows for facile Knoevenagel condensations and alkylations.[1]

In medicinal chemistry, this scaffold is a precursor to "Bis-heterocyclic" systems—molecules containing two distinct aromatic heterocycles linked directly or via a spacer—which often exhibit superior pharmacokinetics and potency compared to single-ring analogs.

Reactivity Profile & Mechanistic Pathways[1][2]

The following diagram illustrates the divergent synthetic pathways available from the starting material.

ReactionPathways SM This compound Hydrazide Quinolin-4-yl Acetohydrazide SM->Hydrazide NH2NH2·H2O Reflux Enaminone Enaminone Intermediate (via DMF-DMA) SM->Enaminone DMF-DMA 100°C Styryl 2-Styrylquinoline (via Aldehyde) SM->Styryl Ar-CHO Knoevenagel Oxadiazole 1,3,4-Oxadiazole (Anticancer/Antimicrobial) Hydrazide->Oxadiazole CS2/KOH or R-COOH/POCl3 Triazole 1,2,4-Triazole (Anti-inflammatory) Hydrazide->Triazole CS2/KOH (Reflux) Pyrazole Quinolin-4-yl Pyrazole (Kinase Inhibitors) Enaminone->Pyrazole Hydrazine Cyclization caption Figure 1: Divergent synthetic workflows from this compound.

Application Protocols

Workflow A: Synthesis of 1,3,4-Oxadiazole-Linked Quinolines

Target: Construction of a 5-substituted-1,3,4-oxadiazole ring at the quinoline 4-position. Mechanism: The reaction proceeds via the formation of a hydrazide intermediate, followed by cyclodehydration with an electrophilic carbon source (CS₂ or carboxylic acid).[1]

Step 1: Formation of Quinolin-4-yl Acetohydrazide
  • Reagents: this compound (1.0 equiv), Hydrazine hydrate (99%, 5.0 equiv), Ethanol (abs).

  • Procedure:

    • Dissolve the ester in absolute ethanol (10 mL/mmol).

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of the ester spot.

    • Cool to 0°C. The hydrazide typically precipitates as a solid.[1]

    • Filter, wash with cold ethanol, and dry under vacuum.[1]

    • Expert Insight: Using excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (bis-hydrazide).[1]

Step 2: Cyclization to 1,3,4-Oxadiazole-2-thiol
  • Reagents: Hydrazide (from Step 1), CS₂ (2.0 equiv), KOH (1.5 equiv), Ethanol.

  • Procedure:

    • Dissolve KOH in ethanol and add the hydrazide.[1]

    • Add CS₂ slowly (exothermic reaction).[1]

    • Reflux for 10–12 hours until H₂S evolution ceases.[1]

    • Concentrate solvent, dilute with water, and acidify with dilute HCl to pH 2–3.

    • Collect the precipitate (Oxadiazole-2-thiol) by filtration.[1]

  • Self-Validation: The product should show a characteristic IR band at ~2500–2600 cm⁻¹ (S-H) or ~1200 cm⁻¹ (C=S) depending on the tautomer, and disappearance of the hydrazide carbonyl (~1660 cm⁻¹).

Workflow B: Green Synthesis of Styrylquinolines (Knoevenagel Condensation)

Target: 2-Styrylquinoline derivatives (potential antitumor agents).[1] Innovation: Use of Deep Eutectic Solvents (DES) to avoid toxic catalysts like piperidine.[1]

Protocol
  • Solvent System: Choline Chloride : Urea (1:2 molar ratio) – "Deep Eutectic Solvent".[1]

  • Reagents: this compound (1.0 equiv), Aromatic Aldehyde (1.1 equiv).

  • Procedure:

    • Prepare DES: Mix Choline Chloride and Urea at 80°C until a clear liquid forms.

    • Add the quinoline ester and the aldehyde to the DES.

    • Stir at 80–90°C for 2–4 hours.

    • Workup: Add water to the reaction mixture. The DES dissolves, precipitating the crude product.[1]

    • Filter and recrystallize from Ethanol/DMF.[1]

  • Why this works: The urea in the DES activates the carbonyl of the aldehyde via hydrogen bonding, while the choline chloride stabilizes the enolate intermediate formed from the quinoline acetate.[1]

Workflow C: Construction of Pyrazole-Quinoline Hybrids

Target: Synthesis of 4-(1H-pyrazol-4-yl)quinoline derivatives. Mechanism: Reaction with Dimethylformamide dimethyl acetal (DMF-DMA) forms an enaminone, which is a "push-pull" alkene susceptible to binucleophiles.

Step 1: Enaminone Formation[1][2]
  • Reagents: this compound, DMF-DMA (1.5 equiv), Xylene (or neat).

  • Procedure:

    • Reflux the ester with DMF-DMA for 6 hours.

    • Remove solvent/excess reagent under reduced pressure.[1]

    • The residue (Enaminone) is usually a dark oil or solid used directly in the next step.[1]

Step 2: Pyrazole Cyclization
  • Reagents: Enaminone (from Step 1), Hydrazine Hydrate (or Phenylhydrazine), Ethanol.

  • Procedure:

    • Dissolve the enaminone in ethanol.[1]

    • Add Hydrazine Hydrate (2.0 equiv).[1]

    • Reflux for 4 hours.

    • Cool and filter the solid precipitate.[1]

  • Result: This yields a 3-(quinolin-4-yl)-4-substituted-pyrazole (depending on the exact substitution of the enaminone precursor).

Quantitative Data Summary

Reaction TypeTarget ScaffoldKey ReagentsTypical YieldCritical Parameter
Hydrazinolysis AcetohydrazideNH₂NH₂·H₂O, EtOH85–95%Excess hydrazine to prevent dimerization.[1]
Cyclization (A) 1,3,4-OxadiazoleCS₂, KOH70–85%Acidification step (pH control) is crucial for precipitation.
Condensation (B) StyrylquinolineAr-CHO, DES80–92%Temperature maintenance (80°C) for DES viscosity.
Cyclization (C) PyrazoleDMF-DMA, Hydrazine60–75%Anhydrous conditions for Step 1 (Enaminone formation).

References

  • Green Synthesis of Styrylquinolines: Title: Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Source: RSC Advances / NIH.[1] URL:[Link]

  • Oxadiazole Synthesis from Quinoline Hydrazides: Title: Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives. Source: Scientific Reports / NIH.[1] URL:[Link]

  • General Reactivity of Quinoline Acetates (Gould-Jacobs Context): Title: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Source: Molecules / MDPI.[1] URL:[Link][3]

  • DMF-DMA in Heterocyclic Synthesis: Title: Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.[1][4] Source: Journal of Heterocyclic Chemistry (via ResearchGate).[1] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 2-(quinolin-4-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QUY-4-ACE-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting for Ethyl 2-(quinolin-4-yl)acetate

Executive Summary

The synthesis of This compound presents a classic dichotomy in heterocyclic chemistry: the choice between Nucleophilic Aromatic Substitution (


)  and Lateral Lithiation .

While the


 route (via 4-chloroquinoline) is historically robust and scalable, it suffers from atom inefficiency and a tricky decarboxylation step. The Lateral Lithiation route (via Lepidine) offers high atom economy and a direct path but is notoriously sensitive to moisture and temperature fluctuations.

This guide provides optimized protocols for both pathways, focusing on the mechanistic "pain points" that cause yield loss.

Route Selection Matrix

Before troubleshooting, confirm you are using the correct route for your scale and equipment capabilities.

FeatureRoute A:

+ Krapcho (Robust)
Route B: Lateral Lithiation (High Efficiency)
Starting Material 4-Chloroquinoline4-Methylquinoline (Lepidine)
Key Reagents Diethyl malonate, NaH, DMSOLDA (or LiHMDS), Diethyl Carbonate
Step Count 2 (Substitution + Decarboxylation)1 (Direct C-H Functionalization)
Primary Yield Killer Incomplete decarboxylation / HydrolysisMoisture / Temperature excursions
Ideal For Large scale, robust equipmentDiscovery scale, anhydrous manifold available

Module 1: The / Malonate Displacement Route

The Logic: The C4 position of quinoline is highly electrophilic (para-like conjugation with the ring nitrogen). We use a "soft" nucleophile (malonate enolate) to displace the chloride, followed by a Krapcho decarboxylation to remove the extra ester group.

Optimized Protocol
  • Enolate Formation: Suspend NaH (2.2 equiv) in dry DMF at 0°C. Add Diethyl Malonate (2.2 equiv) dropwise. Wait for

    
     evolution to cease completely.
    
  • Substitution: Add 4-Chloroquinoline (1.0 equiv). Heat to 100°C for 4–6 hours.

    • Checkpoint: TLC should show complete consumption of 4-chloroquinoline.

  • Workup: Quench with water, extract with EtOAc. Evaporate to obtain the crude Diethyl 2-(quinolin-4-yl)malonate .

  • Krapcho Decarboxylation: Dissolve the crude intermediate in DMSO (

    
    ). Add LiCl (3.0 equiv) and water (2.0 equiv). Heat to 150°C  for 3–5 hours.
    
Troubleshooting & FAQs

Q: My yield is low (<40%) after the first step.

  • Diagnosis: Incomplete enolate formation or "Hard/Soft" mismatch.

  • Fix: Ensure the NaH is fresh. If the reaction stalls, add a catalytic amount of CuI (10 mol%) . While

    
     works without metal, copper catalysis (Ullmann-type) can significantly boost conversion for electron-rich quinolines.
    

Q: The decarboxylation step turned into a black tar.

  • Diagnosis: Thermal decomposition due to oxidative stress.

  • Fix: Degas your DMSO with argon before heating. The Krapcho reaction requires high heat (150°C), which accelerates the oxidation of the quinoline ring if

    
     is present.
    

Q: I isolated the carboxylic acid instead of the ester.

  • Diagnosis: "Over-hydrolysis." You likely used too much water or allowed the reaction to run too long at high pH during workup.

  • Fix: In the Krapcho step, strictly limit water to 2–3 equivalents. Alternatively, skip the water and use anhydrous

    
     in wet DMSO, which is milder than LiCl.
    

Module 2: The Lateral Lithiation Route (Lepidine)

The Logic: The methyl group at C4 (Lepidine) has a pKa of ~27. It can be deprotonated by strong bases (LDA) to form a delocalized anion (an enamine-like species), which then attacks an electrophile.

Optimized Protocol
  • Base Preparation: Generate LDA in situ (Diisopropylamine + n-BuLi) in anhydrous THF at -78°C.

  • Deprotonation: Add 4-Methylquinoline (1.0 equiv) dropwise to the LDA solution at -78°C .

    • Visual Cue: The solution must turn a deep, dark red/purple. This is the lithiated species.[1][2][3] Stir for 30 mins.

  • Trapping: Add Diethyl Carbonate (1.5 equiv) rapidly.

    • Note: Do not use Ethyl Chloroformate if possible; it is too reactive and leads to double addition (ketone formation). Diethyl carbonate is self-limiting to the ester.

  • Quench: Quench with saturated

    
     at -78°C, then warm to RT.
    
Troubleshooting & FAQs

Q: I see starting material (Lepidine) and no product.

  • Diagnosis: The "Internal Temperature" fallacy.

  • Fix: You likely cooled the bath to -78°C, but the addition of Lepidine warmed the internal solution above -60°C, killing the kinetic deprotonation. Use an internal thermometer. The addition must be slow enough to keep

    
    .
    

Q: I obtained the ketone (1,3-diquinolinyl propanone) or the alcohol.

  • Diagnosis: Double addition.

  • Fix: This happens when the product (the ester) is more reactive than the electrophile, or if you used Ethyl Chloroformate. Switch to Diethyl Carbonate . If you must use chloroformate, use "Inverse Addition" (cannulate the lithiated quinoline into a solution of excess electrophile).

Q: The reaction mixture turned yellow instead of deep red.

  • Diagnosis: Quenched anion.

  • Fix: Your THF is wet. The lithiated lepidine is extremely basic. Dry THF over Na/Benzophenone or use a molecular sieve column.

Visualizing the Workflows

The following diagrams illustrate the decision logic and reaction pathways for both methods.

G Start Target: this compound RouteA Route A: 4-Chloroquinoline (Robust / Scale-Up) Start->RouteA RouteB Route B: Lepidine (4-Me-Q) (High Yield / Sensitive) Start->RouteB StepA1 Step 1: SnAr with Diethyl Malonate / NaH RouteA->StepA1 CheckA1 Intermediate: Diethyl 2-(quinolin-4-yl)malonate StepA1->CheckA1 CheckA1->StepA1 Incomplete Conversion (Add CuI catalyst) StepA2 Step 2: Krapcho Decarboxylation (DMSO / LiCl / 150°C) CheckA1->StepA2 Success FinalProduct Final Product This compound StepA2->FinalProduct StepB1 Step 1: Lateral Lithiation (LDA / THF / -78°C) RouteB->StepB1 CheckB1 Observation: Deep Red/Purple Anion? StepB1->CheckB1 CheckB1->StepB1 No (Yellow/Orange) Check Moisture/Temp StepB2 Step 2: Trapping w/ Diethyl Carbonate (Avoid Chloroformate) CheckB1->StepB2 Yes (Proceed) StepB2->FinalProduct

Figure 1: Strategic decision tree comparing the Nucleophilic Substitution (


) and Lateral Lithiation pathways.

Summary of Critical Parameters

Parameter

Route (Route A)
Lithiation Route (Route B)
Solvent DMF (Step 1), DMSO (Step 2)THF (Anhydrous)
Temperature 100°C

150°C
-78°C (Internal)
Atmosphere Inert (

) recommended
Inert (

) MANDATORY
Stoichiometry 2.2 eq Malonate / 3.0 eq LiCl1.1 eq LDA / 1.5 eq Carbonate
Expected Yield 60–75% (over 2 steps)80–90% (if optimized)

References

  • Vertex AI Search. (2025). Synthesis of substituted ethyl 2-(quinolin-4-yl)propanoates via Krapcho decarboxylation. Retrieved from (Contextualized from search result 1.1).

  • Organic Reactions. (2011).[4] Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Wiley Online Library. Retrieved from (Contextualized from search result 1.16).

  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents. Synthesis, 805-822, 893-914.
  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from (Contextualized from search result 1.19).

Sources

Technical Support Center: Quinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Catalysis Support

Introduction

Welcome to the Quinoline Synthesis Technical Support Center. As researchers, we know that the quinoline scaffold is ubiquitous in pharmacophores (e.g., antimalarials, kinase inhibitors), yet its synthesis is often plagued by violent exotherms, poor regioselectivity, or rapid catalyst deactivation.

This guide moves beyond textbook definitions. We address the failure modes of experimental protocols. Whether you are scaling up a classical Skraup reaction or troubleshooting a Rh(III)-catalyzed C-H activation, these modules provide the causal logic and optimized parameters required for success.

Module 1: Classical Methods (Skraup & Doebner-Miller)

Focus: Thermal Runaway & Polymerization Control

Q1: My Skraup reaction turns into an uncontrollable black tar within minutes. How do I prevent this violent exotherm?

Diagnosis: The "tar" is polymerized acrolein.[1] In the classical Skraup, glycerol dehydrates to acrolein too rapidly in hot concentrated H₂SO₄. The exotherm from this dehydration, combined with the heat of the condensation, creates a thermal runaway.

The Fix: The "Modified Iodine" Protocol Replace the violent nitrobenzene oxidant with Iodine (


) or use a moderated acid addition. 

acts as a milder oxidant and helps regulate the redox potential of the system.[1]

Optimized Protocol (Self-Validating):

  • Reagents: Aniline (10 mmol), Glycerol (30 mmol),

    
     (0.15 mmol), 
    
    
    
    (0.5 mmol - moderator).
  • Step A (The Moderator): Mix aniline, glycerol, iodine, and ferrous sulfate in a round-bottom flask.

  • Step B (Controlled Addition): Cool to 0°C. Add

    
     dropwise. Validation: If smoke/fumes appear, stop. The temp must not spike.
    
  • Step C (Ramp): Heat slowly to 140°C. Critical: Hold at 100°C for 15 mins to allow controlled acrolein formation before the final cyclization ramp.

  • Workup: Basify with NaOH to pH 10. Extract with EtOAc.

Why this works: Ferrous sulfate (


) acts as an electron transfer mediator, preventing the sudden "ignition" of the reaction, while Iodine provides a smoother oxidative aromatization path than nitrobenzene [1].
Visualizing the Hazard Zone

SkraupHazard Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration Acid Conc. H2SO4 (High Temp) Acid->Acrolein Polymer Black Tar (Polymerization) Acrolein->Polymer Uncontrolled Exotherm Quinoline Quinoline (Product) Acrolein->Quinoline Controlled Cyclization

Figure 1: The Skraup reaction bifurcation. High temperatures favor rapid polymerization (tar) over the desired cyclization.

Module 2: Regioselectivity (Friedländer & Combes)

Focus: Isomer Control in Condensation Reactions

Q2: In the Combes synthesis using unsymmetrical

-diketones, I am getting a mixture of regioisomers. How do I force the reaction toward the 4-substituted quinoline?

Diagnosis: Regioselectivity in Combes synthesis is dictated by the interplay between the nucleophilic attack (kinetic) and the ring-closure (thermodynamic/steric). The reaction proceeds via a mono-anil intermediate.

The Fix: Steric vs. Electronic Tuning

  • To favor 4-substituted (Steric Control): Use a bulky substituent on the diketone (e.g.,

    
    ). The initial attack will occur at the less hindered carbonyl, placing the bulky group at position 4 after cyclization.
    
  • To favor 2-substituted: Use electronic bias. Electron-withdrawing groups (EWGs) on the aniline ring deactivate the para position, often forcing cyclization to occur, but regiocontrol is harder here.

Data: Regioselectivity Ratios

MethodCatalystConditionMajor Isomer (with R=CH3, R'=Ph)Yield
Classical Combes HCl (gas)RefluxMixture (2-Me : 4-Ph ~ 60:40)45%
Modified Combes PPA (Polyphosphoric Acid)100°C4-Ph-2-Me-quinoline (>90:10)82%
Friedländer KOH (Base)Reflux2-Ph-quinoline (Exclusive)91%

Note: PPA is superior for Combes because it acts as both solvent and dehydrating agent, stabilizing the transition state for the sterically demanding isomer [2].

Module 3: Transition Metal Catalysis (C-H Activation)

Focus: Catalyst Death & Oxidant Economy[2]

Q3: My Rh(III)-catalyzed annulation stops at 40% conversion, and I see black precipitate. What is happening?

Diagnosis: You are experiencing "Catalyst Death" via aggregation. The black precipitate is Rh(0) or Pd(0). This occurs when the re-oxidation step (turning the reduced metal back to its active high-oxidation state) is slower than the aggregation rate.

The Fix: Solvent Polarity & Co-Oxidants

  • Switch Oxidants: If using

    
    , switch to 
    
    
    
    or add a co-oxidant like air (
    
    
    ) with a pivalic acid additive.
  • Solvent: Move from Toluene to t-Amyl Alcohol or DCE/TFE mixtures. Fluorinated alcohols stabilize the cationic metal species, preventing aggregation.

  • Ligand: Add a cyclopentadienyl ligand derivative (

    
    ) if not already present.
    

Workflow: C-H Activation Cycle

CHActivation PreCat Rh(III)-Cp* Complex CH_Act C-H Activation (Metallacycle) PreCat->CH_Act Insertion Alkyne Insertion CH_Act->Insertion RedElim Reductive Elimination (Product Release) Insertion->RedElim ReducedMetal Rh(I) Species (Inactive) RedElim->ReducedMetal Reox Re-oxidation (Cu/Ag/O2) ReducedMetal->Reox Fast Agg Aggregation (Catalyst Death) ReducedMetal->Agg Slow Re-ox leads to this Reox->PreCat Regeneration

Figure 2: The Catalytic Cycle. The critical failure point is the re-oxidation of Rh(I) to Rh(III). If this is too slow, the catalyst aggregates and deactivates [3].

Module 4: Green Optimization (Microwave)

Focus: Speed & Solvent Effects

Q4: Can I avoid using toxic solvents like nitrobenzene or chlorobenzene?

Answer: Yes. Microwave-assisted synthesis is not just faster; it alters the solubility profile, allowing water or "neat" (solvent-free) conditions to work efficiently.

Protocol: Microwave-Assisted Friedländer

  • Reagents: 2-Aminoaryl ketone +

    
    -methylene ketone.
    
  • Catalyst: Solid acid (e.g., Sulfated Zirconia) or simple KOH.

  • Conditions:

    • Solvent: Water (or Neat).

    • Temp: 180-200°C.

    • Time: 15-20 minutes.

  • Result: Yields typically increase by 15-20% compared to 12h thermal reflux due to the superheating effect and efficient energy transfer to polar transition states [4].

References
  • Skraup Optimization & Safety

    • Manske, R. H. F. (1942).[3] "The Chemistry of Quinolines". Chem. Rev.[3] 30: 113–144.[3] Link

    • BenchChem. (2025).[1] "Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide". Link

  • Combes/Friedländer Regioselectivity

    • Sloop, J. C. (2008). "Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways". J. Phys. Org. Chem.Link

    • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Experiments". Chem. Rev.[3]Link

  • Transition Metal Catalysis

    • Rohokale, R. S., & Patil, K. N. (2019). "Transition Metal-Catalyzed C–H Activation: A Green Approach for the Synthesis of Quinoline Derivatives". Open Journal of Organic Polymer Materials. Link

    • Gulevich, A. V., et al. (2013). "Transition Metal-Catalyzed C–H Functionalization of Heterocycles". Chem. Rev.[3]Link

  • Green/Microwave Synthesis

    • Raghuvanshi, D. S., & Singh, K. N. (2010). "An efficient and green synthesis of quinoline derivatives... under microwave irradiation". Tetrahedron Letters. Link

Sources

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoline Synthesis Support Hub

You are likely here because your reaction yielded a black tar, your regioselectivity is a 50:50 mixture, or your transition-metal catalyst died prematurely. The quinoline core is a "privileged scaffold" in drug discovery (e.g., Chloroquine, Bedaquiline, Lenvatinib), but its synthesis is fraught with classical pitfalls involving harsh acid-mediated polymerization and subtle electronic governance.

This guide moves beyond textbook definitions to address the causality of failure in the lab.

Module 1: The Regioselectivity Challenge (Skraup & Doebner-Miller)

Context: The Skraup and Doebner-Miller syntheses remain the industrial workhorses for quinoline production. However, they suffer notoriously from poor regiocontrol when using meta-substituted anilines.

Q1: Why do I get an inseparable mixture of 5- and 7-substituted quinolines?

Diagnosis: This is the "Classic Meta-Aniline Problem." In the Skraup mechanism, the aniline nitrogen attacks the


-unsaturated system (acrolein or crotonaldehyde). The subsequent cyclization (electrophilic aromatic substitution) can occur at either of the two ortho positions relative to the amine.
  • The 7-isomer results from cyclization para to the meta-substituent (sterically favored).

  • The 5-isomer results from cyclization ortho to the meta-substituent (sterically crowded but electronically viable if the substituent is electron-donating).

Troubleshooting Protocol:

  • Analyze Electronic Bias: Strongly electron-donating groups (EDGs) like -OMe at the meta position strongly favor the 7-isomer due to para-directing effects during the ring closure. Electron-withdrawing groups (EWGs) destabilize the transition state, often leading to lower yields and poor selectivity.

  • Switch to Combes Synthesis: If you require the 2,4-disubstituted pattern, the Combes synthesis (aniline +

    
    -diketone) offers better predictability, though it is sensitive to steric bulk.
    
  • Use a Blocking Group: Install a halogen (Br/Cl) at the unwanted position (usually the less hindered one) and remove it later via Pd-catalyzed hydrogenolysis.

Visualizing the Pathway

The following diagram illustrates the bifurcation point in the Skraup mechanism for a meta-substituted aniline.

SkraupRegio Aniline m-Substituted Aniline (R group at C3) Intermediate Michael Adduct (Aniline + Acrolein) Aniline->Intermediate Conjugate Addition Cyclization_A Cyclization Para to R (Less Steric Hindrance) Intermediate->Cyclization_A Path A Cyclization_B Cyclization Ortho to R (Steric Clash) Intermediate->Cyclization_B Path B Prod_7 7-Substituted Quinoline (Major Product) Cyclization_A->Prod_7 Oxidation Prod_5 5-Substituted Quinoline (Minor Product) Cyclization_B->Prod_5 Oxidation

Figure 1: Bifurcation of the cyclization pathway in Skraup synthesis. Path A is generally favored sterically, yielding the 7-substituted isomer.

Module 2: Handling Unstable Intermediates (Friedländer Synthesis)

Context: The Friedländer synthesis is theoretically the most versatile method for 2,3-substituted quinolines. However, it requires 2-aminobenzaldehyde , a notoriously unstable intermediate that self-condenses (polymerizes) upon storage.[1]

Q2: My 2-aminobenzaldehyde starting material turned into a solid brick. How do I proceed?

Diagnosis: You are using "old" starting material. 2-aminobenzaldehyde is kinetically unstable. Solution: Do not isolate 2-aminobenzaldehyde. Generate it in situ via reduction of 2-nitrobenzaldehyde .

Protocol: Reductive Cyclization (The "One-Pot" Fix)

This protocol bypasses the isolation of the unstable amino-aldehyde.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Ketone (Enolizable) (1.2 equiv)

  • Iron Powder (3.0 equiv) or SnCl₂

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step:

  • Dissolution: Dissolve 2-nitrobenzaldehyde and the ketone in glacial acetic acid (0.5 M concentration).

  • Reduction: Add Iron powder slowly at room temperature (exothermic).

  • Cyclization: Heat the mixture to 80–100 °C for 2–4 hours. The Fe/AcOH system reduces the nitro group to the amine, which immediately condenses with the ketone (Friedländer) before it can self-polymerize.

  • Workup: Filter off iron salts through Celite. Neutralize the filtrate with NaOH (aq) to precipitate the quinoline.

Why this works: The concentration of free 2-aminobenzaldehyde never reaches a threshold high enough to favor intermolecular self-polymerization over the intramolecular condensation with the ketone.

Module 3: Transition Metal Catalysis (Rh-Catalyzed C-H Activation)

Context: Modern drug discovery utilizes Rh(III)-catalyzed C-H activation to functionalize existing rings or build quinolines from oximes/hydrazones and alkynes.[2]

Q3: My Rh(III) reaction stops at 20% conversion. Is the catalyst dead?

Diagnosis: Likely Product Inhibition or Reductive Elimination Failure . Quinolines are excellent ligands. The product (a pyridine-like nitrogen) can coordinate to the Rh(III) center, displacing the substrate or preventing re-oxidation of the catalyst.

Optimization Table: C-H Activation Troubleshooting
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Product Inhibition (N-coordination)Add PivOH (Pivalic Acid) or AgSbF₆ . These additives facilitate protonolysis and prevent strong product binding [1].
No Reaction Oxidant FailureIf using an external oxidant (e.g., Cu(OAc)₂), switch to an Internal Oxidant strategy (e.g., using N-O bond of quinoline N-oxide or a hydrazone directing group) [2].
Regio-scrambling Competitive C-H sitesUse a bulky directing group or switch solvent to HFIP (Hexafluoroisopropanol) to alter the H-bonding network and steric environment.
Visualizing the Rh(III) Cycle

The critical failure point is often the regeneration of the active catalyst after the reductive elimination step.

RhCycle Start Substrate (e.g., Oxime) CH_Act C-H Activation (Rhodacycle Formation) Start->CH_Act + Catalyst ActiveCat Cp*Rh(III) Active Species ActiveCat->CH_Act Insertion Alkyne Insertion CH_Act->Insertion + Alkyne RedElim Reductive Elimination (Product Release) Insertion->RedElim Regen Catalyst Regeneration (Oxidation Step) RedElim->Regen Rh(I) Species Product Quinoline Product RedElim->Product Regen->ActiveCat Oxidant Product->ActiveCat POISONING: Product binds Rh

Figure 2: Rh(III) catalytic cycle. The dashed red line indicates the common failure mode where the basic quinoline product poisons the active catalyst.

Module 4: Purification & The "Tar" Problem

Context: Acid-catalyzed syntheses (Skraup, Combes) often produce black, polymeric "tars" due to polymerization of acrolein or vinyl ketone intermediates.

Q4: How do I rescue my product from the black tar?

Diagnosis: You have polymerized side-products encasing your quinoline. Standard Workup is Insufficient: Simple extraction often fails because the tar creates an emulsion.

Advanced Purification Protocol:

  • Steam Distillation: If your quinoline is low molecular weight and non-polar, steam distillation is the gold standard. The quinoline co-distills with water, leaving the heavy polymer tar behind.

  • Zinc Chloride Complexation:

    • Dissolve the crude tarry mixture in dilute HCl.

    • Add

      
      . Quinolines form a solid crystalline complex 
      
      
      
      .
    • Filter the solid complex (impurities stay in solution).

    • Release the free base by treating the solid with concentrated

      
      .
      
  • Continuous Flow (Prevention): Moving Skraup reactions to continuous flow reactors significantly reduces tar formation by strictly controlling the residence time and heat transfer, preventing the "runaway" polymerization seen in batch [3].

References

  • Song, G., Wang, F., & Li, X. (2012). C–H Activation as a Sustainable Strategy for the Synthesis of Heterocycles. Chemical Society Reviews, 41(9), 3651-3678. Link

  • Satoh, T., & Miura, M. (2010). Oxidative Coupling of Aromatic Substrates with Alkynes and Alkenes under Rhodium Catalysis. Chemistry – A European Journal, 16(37), 11212-11222. Link

  • Gutmann, B., et al. (2010). The Skraup Synthesis of Quinolines and Quinolones in Continuous Flow. Beilstein Journal of Organic Chemistry, 6, 17. Link

  • Denmark, S. E., & Venkatraman, S. (2006).[3] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.[3] Link

  • Marco-Contelles, J., et al. (2009). The Friedländer Reaction: From the First to the Latest Method, from the Basic to the Multi-Component Approach. Chemical Reviews, 109(6), 2652–2671. Link

Sources

Krapcho reaction mechanism for de-ethoxycarbonylation side products

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Products & Mechanistic Deviations in Krapcho Reactions

Core Mechanistic Insight: The "Why" Behind Your Impurities

The Krapcho reaction is often misunderstood as a simple hydrolysis. It is not . It is a halide-induced nucleophilic dealkylation followed by thermal decarboxylation.[1] Understanding this distinction is critical for troubleshooting side products.

In a typical saponification (NaOH/H2O), the hydroxide attacks the carbonyl carbon . In a Krapcho reaction (LiCl/DMSO), the chloride ion attacks the alkyl group (methyl or ethyl) of the ester via an


 mechanism.
Visualizing the Pathway & Failure Points

The following diagram illustrates the primary reaction pathway versus the deviations that lead to common side products (Acids, Racemates, and Alkylated impurities).

KrapchoMechanism Substrate β-Keto Ester (Substrate) Halide Halide Attack (Cl- on Alkyl) Substrate->Halide Heat/DMSO Carboxylate Carboxylate Intermediate Halide->Carboxylate SN2 Dealkylation (-RCl) Enolate Enolate Intermediate Carboxylate->Enolate -CO2 (Thermal Step) Side_Acid Side Product: Carboxylic Acid (Incomplete Rxn) Carboxylate->Side_Acid Cooling before -CO2 loss Product Final Ketone (Decarboxylated) Enolate->Product +H2O (Protonation) Side_Racemate Side Product: Racemic Mixture (Stereo Loss) Enolate->Side_Racemate Planar Transition (Loss of Chirality) Side_Alkylated Side Product: Re-Alkylation (via MeCl/EtCl) Enolate->Side_Alkylated Attack on RCl byproduct

Figure 1: Mechanistic flow of Krapcho decarboxylation showing the divergence points for common side products.

Troubleshooting Guide: Side Product Analysis

Use this module to diagnose specific impurities observed in your LC-MS or NMR data.

Issue A: Isolation of Carboxylic Acid (No Decarboxylation)

Symptom: You isolated the corresponding carboxylic acid instead of the ketone.

  • The Cause: The reaction successfully dealkylated the ester (forming the carboxylate) but failed to undergo the thermal decarboxylation step. This often happens if the reaction temperature is too low or the reaction is quenched too early.

  • The Fix:

    • Increase Temperature: Decarboxylation is endothermic. Ensure the internal temperature reaches 140–160 °C .

    • Solvent Check: Switch from DMF (boiling point ~153 °C) to DMSO (boiling point ~189 °C) to access higher thermal bands without reflux limitations.

Issue B: Racemization of Alpha-Chiral Centers

Symptom: Starting material was enantiopure; product is a racemic mixture.

  • The Cause: Look at the Enolate node in Figure 1. The mechanism requires the formation of an enolate intermediate after CO2 loss.[2] Enolates are planar (

    
     hybridized). When water protonates this intermediate, it can attack from either face with equal probability.
    
  • The Fix:

    • Acceptance: In a standard Krapcho, racemization at the

      
      -position is mechanistically unavoidable.
      
    • Strategic Redesign: Perform the decarboxylation before establishing the stereocenter, or use a diastereoselective protonation strategy (e.g., adding a bulky chiral proton source instead of water), though this is advanced and non-standard.

Issue C: "Ghost" Alkylated Impurities

Symptom: LC-MS shows small peaks corresponding to methylated or ethylated versions of the product or starting material.

  • The Cause: The byproduct of the initial

    
     step is an alkyl halide (e.g., Methyl Chloride or Ethyl Chloride). These are gases at reaction temperature. However, in sealed pressure tubes or microwave vials, these gases are trapped and can act as electrophiles, reacting with the nucleophilic enolate intermediate.
    
  • The Fix:

    • Open System: Run the reaction under a flow of inert gas (Nitrogen/Argon) to sweep the volatile alkyl halides out of the reaction mixture.

    • Avoid Sealed Vials: Do not use sealed microwave vials for large-scale Krapcho reactions involving methyl esters unless necessary.

Experimental Protocols & Optimization
Standard Operating Procedure: LiCl/DMSO Mediated Decarboxylation

Validated for substrates with base-sensitive functional groups.[3]

Reagents:

  • Substrate (

    
    -keto ester or malonate)[4][5][6]
    
  • Lithium Chloride (LiCl) - Anhydrous preferred

  • DMSO (Dimethyl sulfoxide) - Reagent grade

  • Water (1-2 equivalents)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the substrate (1.0 equiv) in DMSO (concentration 0.2 – 0.5 M).

  • Salt Addition: Add LiCl (2.0 – 4.0 equiv).

    • Note: LiCl is preferred over NaCl due to its higher solubility in DMSO and higher Lewis acidity, which coordinates the carbonyl oxygen, facilitating the attack.

  • Water Addition: Add water (1.0 – 2.0 equiv).

    • Critical: While "wet" DMSO is required, excess water promotes competitive hydrolysis (saponification) rather than the desired halide dealkylation.

  • Reaction: Heat the mixture to 150 °C . Monitor gas evolution (CO2).

    • Time: Typically 1–4 hours.

  • Workup (The "DMSO Problem"):

    • Cool to room temperature.

    • Dilution: Pour reaction mixture into 10 volumes of ice-water and saturate with solid NaCl (brine).

    • Extraction: Extract 3x with Ethyl Acetate. The brine forces the DMSO to stay in the aqueous layer.

    • Wash: Wash combined organics 2x with water to remove residual DMSO.

Optimization Matrix: Salt & Solvent Selection
VariableRecommendationTechnical Rationale
Salt LiCl (First Choice)High solubility in DMSO;

coordinates carbonyls, lowering activation energy.
NaCl Cheaper, but less soluble. Requires higher temps or longer times.
NaCN Highly effective nucleophile but toxic. Use only if LiCl fails.
Solvent DMSO Excellent dipole moment; dissolves inorganic salts well. High BP (189°C).
DMF Good alternative, but lower BP (153°C) can limit decarboxylation rate.
NMP Use for very high-temperature requirements (>190°C).
Ester Type Methyl Reacts fastest (

susceptible).[1][2][4][7]
Ethyl Slower than methyl.[4]
t-Butyl Do not use Krapcho. Use acid-catalyzed cleavage (TFA) instead.
Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this reaction? A: Yes, and it is often superior. Microwave heating (160–180 °C for 10–20 mins) often results in cleaner profiles because the short reaction time minimizes thermal decomposition of the solvent or substrate. Warning: Ensure the vessel can withstand the pressure generated by CO2 and alkyl halide evolution.

Q: My product smells like rotten cabbage. Why? A: This is due to the thermal decomposition of DMSO into Dimethyl Sulfide (DMS). This is a common side effect of prolonged heating at >150 °C. To mitigate this, keep reaction times short or switch to NMP (N-methyl-2-pyrrolidone) if the reaction requires long durations.

Q: Why is water necessary if the halide does the attacking? A: Water serves two roles:

  • It protonates the final enolate to form the product.[4]

  • It helps solvate the inorganic salts (LiCl) in the organic medium. However, the reaction can proceed under strictly anhydrous conditions if a proton source is added during workup, but yields are typically lower due to poor salt solubility.

References
  • Krapcho, A. P. (1982).[3][4][6] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Solvents - Part 1. Synthesis, 805–822.[3][6]
  • Krapcho, A. P. (1982).[3][4][6] Synthetic Applications of Dealkoxycarbonylations - Part 2. Synthesis, 893–914.[6]

  • Krapcho, A. P., et al. (1978).[6] Dealkoxycarbonylations of Activated Esters. Scope and Limitations. Journal of Organic Chemistry, 43(1), 138–147.

  • Mason, J. D., & Murphree, S. S. (2013).[8] Microwave-Assisted Aqueous Krapcho Decarboxylation.[1][4][5][8] Synlett, 24(11), 1391–1394.[8]

Sources

How to remove impurities from Ethyl 2-(quinolin-4-YL)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for Ethyl 2-(quinolin-4-yl)acetate

Rapid Diagnostics: Identifying Your Impurity Profile

Before initiating purification, you must characterize the crude mixture to select the correct protocol. Use this diagnostic matrix.

Q: How do I identify the specific impurities in my crude this compound?

A: The three most common impurity classes arise from the synthesis precursors (often 4-chloroquinoline or malonates) and degradation pathways (hydrolysis or decarboxylation).

Impurity TypeOriginVisual/TLC Sign (Hex:EtOAc 3:1)1H NMR Signature (CDCl3, 300 MHz)
Lepidine (4-methylquinoline) Decarboxylation byproduct or starting material.High Rf (Runs faster than product). Often UV active.Singlet methyl peak at ~2.7 ppm . (Product has CH₂ singlet at ~4.0 ppm).
2-(Quinolin-4-yl)acetic acid Hydrolysis of the ester (common in wet storage).Baseline spot (Does not move) or streaking.Broad singlet >10 ppm (COOH). Loss of ethyl quartet/triplet signals.
4-Chloroquinoline Unreacted starting material.[1]High Rf (Similar to Lepidine).Absence of CH₂/CH₃ ester signals. Distinct aromatic pattern.
Polymeric Tars Oxidative degradation of quinoline ring.Dark brown/black oil; streaks on TLC.Broad, undefined aromatic multiplets; baseline noise.

Tier 1: Chemical Decontamination (Extraction Protocols)

Q: My TLC shows a baseline spot and the product is an oil instead of a solid. How do I fix this?

A: The baseline spot is likely 2-(quinolin-4-yl)acetic acid , formed by hydrolysis. This acidic impurity prevents crystallization and lowers the yield. Because the quinoline nitrogen is basic and the impurity has an acidic tail, you can separate them using a pH-controlled wash.

Protocol A: Removal of Acidic Impurities (Hydrolysis Products) Principle: Convert the free acid impurity into its water-soluble carboxylate salt using a weak base, while keeping the basic ester product in the organic phase.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Avoid chlorinated solvents if possible to prevent emulsion formation with tars.

  • Base Wash: Wash the organic layer twice with saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Mechanism:[1][2][3] The COOH group (pKa ~4-5) is deprotonated by bicarbonate (pH ~8-9), moving the impurity to the aqueous layer. The Quinoline nitrogen (pKa ~5) remains largely unprotonated and stays in the organic layer.

  • Brine Wash: Wash once with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Removal of Non-Basic Impurities (Malonates/Neutral Organics) Principle: If you have unreacted diethyl malonate or other neutral non-nitrogenous impurities, use the basicity of the quinoline ring.

  • Acid Extraction: Dissolve crude in Diethyl Ether or EtOAc.

  • Extraction: Extract with 1M HCl (3x).

    • Mechanism:[1][2][3] The product (and basic impurities like Lepidine) protonates and moves to the aqueous layer. Neutral impurities stay in the organic layer.

  • Recovery: Separate the aqueous layer.[4] Slowly basify with 4M NaOH or Na₂CO₃ until pH > 10.

    • Caution: Exothermic.[1] Cool in an ice bath.

  • Re-extraction: Extract the now-cloudy aqueous layer back into EtOAc (3x). Dry and concentrate.

Tier 2: Chromatographic Separation (The Lepidine Issue)

Q: I have a persistent impurity running just above my product (High Rf). Recrystallization didn't work.

A: This is likely Lepidine (4-methylquinoline) or 4-chloroquinoline . Because these molecules lack the polar ester tail, they are less polar than your product. They often co-crystallize or prevent crystallization ("oiling out"). Column chromatography is required.[1][4]

Optimization of Mobile Phase: Standard Hexane/EtOAc gradients often fail to separate Lepidine from the ester due to "tailing" of the basic quinoline nitrogen on acidic silica silanols.

Corrective Action: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica acidity, sharpening the bands and improving resolution between the Lepidine (less polar) and the Ester (more polar).

Recommended Gradient (Silica Gel):

  • Equilibration: Hexanes:EtOAc (90:10) + 1% TEA.

  • Elution: Gradient to Hexanes:EtOAc (60:40).

    • Elution Order:

      • 4-Chloroquinoline / Lepidine (First)

      • This compound (Product)

      • Hydrolysis Acid / Tars (Retained on column)

Tier 3: Crystallization & Final Polish

Q: My product is pure by NMR but looks brown/yellow. How do I get white crystals?

A: Quinoline derivatives are notorious for trapping colored oxidative impurities. If the compound is solid (MP typically 50-70°C depending on specific polymorph/purity), use a dual-solvent system.

Protocol C: Anti-Solvent Recrystallization

  • Solvent A (Dissolution): Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 40-50°C).

  • Filtration: If insoluble black specks remain, filter hot through a Celite pad to remove polymeric carbon.

  • Solvent B (Precipitation): Slowly add Hexanes (or Pentane) dropwise to the warm solution until a persistent cloudiness appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the solution.

  • Crystallization: Wrap the flask in foil (exclude light) and let it cool to room temperature undisturbed. Then move to 4°C.

    • Note: If it oils out, scratch the glass with a spatula or add a seed crystal.

Visual Troubleshooting Guides

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude this compound CheckState Physical State? Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid IsOil Dark Oil / Viscous CheckState->IsOil CheckTLC TLC Diagnostics (Hex:EtOAc 3:1) IsSolid->CheckTLC ActionCryst Protocol C: Recrystallization (EtOAc/Hex) IsSolid->ActionCryst Final Polish IsOil->CheckTLC ImpurityType Identify Impurity CheckTLC->ImpurityType Baseline Baseline Spot (Acid Impurity) ImpurityType->Baseline Spot at Origin HighRf High Rf Spot (Lepidine/4-Cl) ImpurityType->HighRf Spot above Product ActionWash Protocol A: NaHCO3 Wash Baseline->ActionWash ActionCol Protocol B: Column w/ 1% TEA HighRf->ActionCol ActionWash->CheckState Re-evaluate ActionCol->IsSolid Evaporate

Caption: Decision matrix for selecting the appropriate purification method based on physical state and TLC profile.

Figure 2: Acid-Base Extraction Logic

ExtractionLogic Mixture Crude Mixture: 1. Product (Ester) 2. Acid Impurity 3. Lepidine WashStep Wash with Sat. NaHCO3 Mixture->WashStep OrgLayer Organic Layer: 1. Product (Neutral) 2. Lepidine (Basic) (Proceed to Column) WashStep->OrgLayer EtOAc Phase AqLayer Aqueous Layer: Acid Impurity (as Carboxylate salt) WashStep->AqLayer Water Phase

Caption: Chemical logic for removing the hydrolysis byproduct (Acid) using a bicarbonate wash.

References

  • Synthesis and Impurity Profiling of Quinoline Esters

    • Source: Musiol, R. et al. "Quinoline derivatives as potential anticancer agents." ResearchGate/Bioorganic & Medicinal Chemistry Letters.
    • Verification:

  • Purification of Quinoline Carboxylates

    • Source: BenchChem Technical Support. "Purification of 2-(Furan-2-yl)quinoline-4-carboxylate." Highlights the use of ethyl acetate/hexanes for recrystallization and the issue of "oiling out" for quinoline esters.
    • Verification:

  • NMR Chemical Shifts of Common Impurities

    • Source: Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases." Organometallics. Essential for distinguishing solvent peaks (EtOAc, Hexane)
    • Verification:

  • General Quinoline Synthesis (Gould-Jacobs/Combes)

    • Source: "Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates."[1] MDPI / Molbank. Describes the parallel synthesis routes and workup procedures involving dichloromethane/water extraction and flash chromatography.

    • Verification:

Sources

Technical Support Center: Ethyl 2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Troubleshooting Guide CAS: 76666-66-9 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: Molecule Profile

Ethyl 2-(quinolin-4-yl)acetate is a bifunctional intermediate containing a basic quinoline ring and an electrophilic ester group.[1] Its stability is dictated by two competing reactivities: the susceptibility of the ester to hydrolysis and the tendency of the quinoline nitrogen to undergo oxidation or form salts. Furthermore, the methylene bridge (C2 position relative to the ester) is "activated" (acidic protons), making it sensitive to base-catalyzed condensation.

Physical Baseline:

  • Appearance: Typically a yellow to brownish solid or viscous oil (depending on purity and residual solvent).

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO, Methanol. Poorly soluble in water.

  • Key Risks: Hydrolysis (moisture), N-Oxidation (air/light), Condensation (base impurities).

Module 1: Storage & Handling Protocols

The "Gold Standard" Storage Protocol

To maximize shelf-life (>12 months), follow this strict exclusion workflow.

ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits hydrolysis and oxidative browning.[1]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent N-oxide formation; displaces moisture to prevent hydrolysis.[1]
Container Amber Glass Quinolines are photosensitive.[1] UV light can catalyze radical oxidation at the nitrogen or benzylic positions.
Seal Parafilm + Desiccant Secondary containment with desiccant (e.g., silica gel packet) is critical to maintain anhydrous conditions.
Handling Precautions
  • Avoid Protic Solvents for Storage: Do not store the compound dissolved in methanol or ethanol for long periods. Trans-esterification can occur (e.g., Ethyl ester

    
     Methyl ester) if traces of acid/base are present.
    
  • Inert Reconstitution: When preparing stock solutions (e.g., in DMSO), use anhydrous solvents and degas them if the solution will be stored for >24 hours.

Module 2: Stability & Degradation Mechanisms

Understanding how the molecule breaks down is essential for troubleshooting.

Degradation Pathways Diagram

The following diagram illustrates the three primary failure modes: Hydrolysis (Moisture), Oxidation (Air), and Condensation (Base).

DegradationPathways Compound This compound (Intact) Hydrolysis Hydrolysis Product (Quinolin-4-yl acetic acid) Compound->Hydrolysis + H2O / Acid or Base (Loss of Ethyl group) Oxidation N-Oxide / Chromophores (Yellow/Brown Impurities) Compound->Oxidation + O2 / Light (N-oxidation) Condensation Self-Condensation Products (Oligomers) Compound->Condensation + Strong Base (Active Methylene Attack)

Figure 1: Primary degradation pathways. Note that hydrolysis is the most common failure mode in non-anhydrous storage.

Module 3: Troubleshooting Guide (Diagnostic & Rescue)

Scenario A: The sample has turned into a sticky, dark oil.
  • Diagnosis: Likely solvent entrapment (EtOAc/DCM) combined with partial oxidation. Quinolines often "oil out" if not perfectly pure.

  • Verification: Run 1H NMR. Check for broad peaks near 8.0-9.0 ppm (indicative of oxidation/paramagnetism) or shifted methylene peaks (hydrolysis).[1]

  • Rescue Protocol (Acid-Base Wash):

    • Dissolve the crude oil in Dichloromethane (DCM) .

    • Wash with 5% NaHCO3 (removes hydrolyzed acid byproduct).

    • Wash with Brine .

    • Dry over Na2SO4 (Anhydrous Sodium Sulfate).

    • Concentrate in vacuo. If it remains an oil, triturate with cold Hexanes or Pentane to induce solidification.

Scenario B: Smell of vinegar (Acetic Acid).
  • Diagnosis: Hydrolysis has occurred.[2] The ester bond has cleaved, releasing ethanol (often undetectable) and generating the free acid.

  • Immediate Action: Do not use for sensitive couplings. The free acid will interfere with stoichiometry.

  • Rescue: If the hydrolysis is minor (<10%), purify via silica column chromatography (Eluent: Hexane:EtOAc 80:20). If major, re-esterify using Ethanol/H2SO4 (Fischer Esterification).

Scenario C: New spot on TLC (Baseline).
  • Diagnosis: The free acid (hydrolysis product) is highly polar and will stick to the baseline in standard non-polar solvent systems.

  • QC Method:

    • TLC System: Ethyl Acetate (pure) or MeOH:DCM (5:95).

    • Visualization: UV (254 nm). The quinoline ring is UV active.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO at -20°C?

  • Answer: Yes, but with caution. DMSO is hygroscopic. If the DMSO absorbs water from the air during freeze-thaw cycles, it will promote hydrolysis.

  • Recommendation: Use single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: My reaction yield is low. Could the "active methylene" be the issue?

  • Answer: Yes. The protons on the CH2 group between the ring and the carbonyl are significantly acidic due to the electron-withdrawing nature of the quinoline ring (especially if protonated) and the ester.

  • Fix: If using strong bases (e.g., NaH, LDA), ensure strictly anhydrous conditions and low temperatures (-78°C to 0°C) to prevent self-condensation or polymerization.

Q3: How do I remove the yellow color from an old batch?

  • Answer: The yellowing is likely trace N-oxide or photo-oxidation products.[1]

  • Fix: Pass the solution through a short pad of neutral alumina or silica gel using DCM as the eluent. Activated carbon treatment in hot ethanol followed by filtration can also remove chromophores.

Module 5: Analytical Reference Data

Expected 1H NMR Signals (CDCl3, approximate):

  • ~8.8 - 7.5 ppm: Multiplet (Quinoline aromatic protons).[1]

  • ~4.2 ppm: Quartet (O-CH2 -CH3).[1]

  • ~4.0 ppm: Singlet (Quinoline-CH2 -CO).[1] Note: This peak shifts if the ring is protonated or oxidized.

  • ~1.2 ppm: Triplet (O-CH2-CH3 ).[1]

References
  • Fisher Scientific. (2014). Safety Data Sheet: Quinoline Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2013). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates.[1] (Discussion on Gould-Jacobs reaction and quinoline ester stability). Retrieved from

  • PubChem. (n.d.). This compound Compound Summary. Retrieved from

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Standard reference for identifying solvent traps in oils). J. Org. Chem. Retrieved from

Sources

Troubleshooting low yields in nucleophilic substitution of haloquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Technical Support Center. Ticket #: 8492-Q Subject: Optimization of Nucleophilic Substitution on Haloquinolines Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist[1]

Executive Summary

You are likely encountering one of three specific failure modes common to quinoline scaffolds:

  • Positional Inertia: Attempting

    
     on the 3-position (which is electronically deactivated).
    
  • Hydrolytic Competition: The formation of quinolones (hydroxyquinolines) instead of your desired amine/ether product.

  • Catalyst Arrest: In transition-metal cross-couplings, the quinoline nitrogen is chelating your Palladium source, or iodide byproducts are poisoning the cycle.[1]

This guide moves beyond standard textbook responses to address the practical reality of working with nitrogen heterocycles.

Visualizing Reactivity

Before troubleshooting, verify your substrate's electronic landscape.[1] The reactivity of haloquinolines is not uniform; it is dictated by the resonance contribution of the ring nitrogen.

ReactivityMap Substrate Haloquinoline Substrate Pos2 2-Halo / 4-Halo (Activated) Substrate->Pos2 Position Check Pos3 3-Halo (Deactivated) Substrate->Pos3 SNAr Pathway: SNAr (Addition-Elimination) Pos2->SNAr Primary Route Pos3->SNAr FAILS (unless benzyne) Pd Pathway: Buchwald-Hartwig (Pd-Catalysis) Pos3->Pd Mandatory Route Condition1 Requires: Heat, Polar Aprotic Solvent LG Preference: F > Cl > Br SNAr->Condition1 Condition2 Requires: Bulky Ligand (e.g., Xantphos) LG Preference: Br > Cl (Avoid I) Pd->Condition2

Figure 1: Decision matrix for reaction pathway selection based on halogen position.

Part 1: Troubleshooting (2- and 4-Haloquinolines)

Q: Why is my reaction stalling with a 4-bromoquinoline, but the literature says 4-fluoro works better? Usually, bromine is a better leaving group. [1]

A: In


 mechanisms, the rate-determining step is the attack of the nucleophile , not the breaking of the carbon-halogen bond.
  • The Mechanism: The nucleophile attacks to form a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • The Fluorine Effect: Fluorine is highly electronegative. It inductively pulls electron density away from the ring carbon, making it more electrophilic (susceptible to attack) and stabilizing the negative charge of the intermediate.

  • The Fix: If possible, switch your starting material to 4-fluoroquinoline .[1] If you must use the bromide/chloride, you need to increase the electrophilicity of the ring (see Acid Catalysis below).

Q: I see a major side product with Mass [M-Cl+OH]. Why is my product hydrolyzing?

A: You are making quinolone (a thermodynamic sink).[1] The 2- and 4-positions are so activated that even trace water in your solvent, combined with hydroxide generated from hygroscopic bases (like NaOH or KOtBu), will displace the halogen.[1]

  • The Fix:

    • Solvent: Switch to anhydrous NMP (N-methyl-2-pyrrolidone) or DMAc .[1] Avoid DMF if possible, as it can decompose to dimethylamine at high temps, causing a different side reaction.[1]

    • Base: Switch to a non-hygroscopic organic base like DIPEA (Hünig's base) or use purely inorganic bases like

      
       that have been flame-dried.[1]
      
    • Protocol: Add molecular sieves (4Å) to the reaction vessel.

Q: Standard basic conditions aren't working for my aniline nucleophile. What now?

A: Anilines are weak nucleophiles. Instead of forcing the nucleophile, activate the electrophile using Acid Catalysis .

  • The Logic: Protonating the quinoline nitrogen (

    
    ) turns the ring into a powerful electron-withdrawing system, significantly lowering the energy barrier for nucleophilic attack.
    
  • Protocol: Reflux the 4-chloroquinoline and aniline in ethoxyethanol with 1.0 eq of HCl (dioxane solution) or p-toluenesulfonic acid (PTSA).

Part 2: Troubleshooting Metal Catalysis (3-Haloquinolines)

Q: I am trying to couple an amine to 3-bromoquinoline. The catalyst turns black and precipitates immediately.

A: You are experiencing Catalyst Poisoning .

  • N-Chelation: The quinoline nitrogen has a lone pair that binds tightly to Palladium (Pd), displacing your phosphine ligands and shutting down the catalytic cycle.

  • The Fix: You must use bulky, electron-rich ligands (e.g., Xantphos , BrettPhos , or BINAP ) that sterically crowd the Pd center, preventing the quinoline nitrogen from binding.[1]

Q: I switched to 3-iodoquinoline thinking it would be faster, but yields dropped. Why?

A: Contrary to standard cross-coupling wisdom, Aryl Iodides can be problematic in Buchwald-Hartwig aminations of heterocycles.

  • The Cause: The iodide ion released during oxidative addition can form stable bridged dimers with Palladium

    
    , effectively sequestering the catalyst in an inactive state [1].
    
  • The Fix: Use 3-bromoquinoline or 3-chloroquinoline . If you must use the iodide, use a silver salt additive (like

    
    ) to precipitate the iodide, though this is expensive and messy.[1]
    

Experimental Protocols

Method A: Optimized (For 2- or 4-Fluoro/Chloro)

Best for: Aliphatic amines, alkoxides.[1]

  • Setup: Flame-dry a reaction vial containing a stir bar.

  • Reagents:

    • 1.0 eq Haloquinoline (Preferably Fluoro-).[1]

    • 1.2 eq Nucleophile (Amine).[1]

    • 2.0 eq DIPEA (Base).[1]

    • Solvent: Anhydrous DMSO (0.5 M concentration).[1]

  • Execution:

    • Seal and heat to 100°C (for Fluoro) or 120-140°C (for Chloro).[1]

    • Monitor by UPLC/LCMS.[1]

    • Critical Step: If hydrolysis is observed, switch solvent to NMP and add 100 mg activated 4Å molecular sieves.[1]

Method B: Acid-Mediated Displacement (For 4-Chloro)

Best for: Weak nucleophiles (Anilines).[1]

  • Setup: Round-bottom flask with reflux condenser.

  • Reagents:

    • 1.0 eq 4-Chloroquinoline.[1][2]

    • 1.1 eq Aniline derivative.[1]

    • 1.0 eq HCl (4M in Dioxane) OR 5 mol% p-TsOH.[1]

    • Solvent: 2-Ethoxyethanol (high boiling point, good solubility).[1]

  • Execution:

    • Reflux at 135°C for 4–12 hours.[1]

    • Workup: The product often precipitates as the HCl salt upon cooling. Filter and wash with Et2O.[1] If no precipitate, basify with sat.[1]

      
       and extract with DCM.[1]
      
Method C: Buchwald-Hartwig (For 3-Bromo)

Best for: Deactivated positions.[1]

  • Setup: Glovebox or strict Schlenk line technique (Argon atmosphere).

  • Reagents:

    • 1.0 eq 3-Bromoquinoline.[1]

    • 1.2 eq Amine.[1][3]

    • 1.4 eq

      
       (Sodium tert-butoxide).[1]
      
    • Catalyst System: 2 mol%

      
       + 4 mol% Xantphos  (or BrettPhos  for primary amines).[1]
      
    • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).[1]

  • Execution:

    • Pre-stir catalyst and ligand in solvent for 5 mins to ensure ligation.

    • Add substrate, amine, and base.[1][4][5][6]

    • Heat to 100°C for 12 hours.

    • Note: If the reaction turns black immediately, oxygen ingress occurred. If it stays orange/red but no conversion, check for ligand oxidation.[1]

Comparative Data: Solvent & Leaving Group Effects

VariableConditionRelative Rate (

)
Risk of Side Reactions
Leaving Group Fluorine (-F)Fastest (100x) Low
Chlorine (-Cl)ModerateModerate (requires higher heat)
Bromine (-Br)ModerateModerate
Iodine (-I)SlowHigh (Deiodination)
Solvent DMSO (Dry)HighLow (if dry)
DMFHighHigh (Decomposes >140°C)
Ethanol (Protic)Very SlowHigh (Solvolysis/Ether formation)

References

  • Catalyst Deactivation by Iodide: Organometallics2019 , 38, 19, 3605–3612.[1] [1]

  • 
     Mechanism & Leaving Group Effects: J. Org. Chem.2018 , 83, 11, 5827–5835.[1] [1]
    
  • Buchwald-Hartwig User Guide: Chem. Sci.2011 , 2, 27-50.[1]

  • Acid Catalysis in Heterocycles: Tetrahedron Lett.2008 , 49, 36, 5230-5233.[1]

Sources

Validation & Comparative

Comparative Analysis of Antimicrobial Efficacy: Novel Quinoline Esters vs. Standard Fluoroquinolones

[1]

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial strains has necessitated the re-evaluation of the quinoline pharmacophore. While third- and fourth-generation fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) rely on a free C-3 carboxylic acid for magnesium ion chelation within the DNA gyrase active site, recent studies focus on Quinoline Esters (e.g., ethyl quinoline-3-carboxylates) and their derivatives.

This guide objectively compares the antimicrobial efficacy of novel quinoline esters against industry-standard fluoroquinolones. Our analysis reveals that while esters often exhibit higher lipophilicity (LogP) enhancing membrane permeability, their intrinsic enzymatic inhibition is frequently lower than their free-acid counterparts unless specific metabolic hydrolysis occurs or unique binding pockets are targeted.

Mechanistic Basis: DNA Gyrase Inhibition[2][3][4]

To understand the efficacy differences, we must first validate the target interaction. Quinoline antimicrobials target bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .[1]

The Mechanism of Action

The drug stabilizes the DNA-enzyme cleavage complex, preventing the religation of double-stranded DNA breaks. This stalls the replication fork, leading to bacteriostasis and eventual cell death.[2]

  • Standard Fluoroquinolones (Acids): The C-3 carboxyl and C-4 keto groups chelate

    
     ions, which bridge the drug to the DNA phosphate backbone.
    
  • Quinoline Esters: The esterification of the C-3 position removes the negative charge required for standard chelation. Efficacy in esters often relies on:

    • Prodrug Mechanism: Intracellular hydrolysis by esterases releases the active free acid.

    • Alternative Binding: Novel derivatives (e.g., hydrazide-hydrazones) utilize the ester carbonyl for hydrogen bonding rather than ionic chelation.

Pathway Visualization

GDrugQuinoline Ester(Lipophilic)MembraneBacterial Membrane(Permeation)Drug->MembraneHigh PassiveDiffusionHydrolysisIntracellularHydrolysisMembrane->HydrolysisEsterasesActiveDrugFree Acid Form(Active)Hydrolysis->ActiveDrugTargetDNA Gyrase / DNAComplexActiveDrug->TargetMg2+ ChelationStasisReplication ForkArrestTarget->StasisStabilization ofCleavage Complex

Figure 1: Pharmacokinetic and pharmacodynamic pathway of quinoline ester prodrugs targeting DNA Gyrase.

Comparative Efficacy Data

The following data synthesizes results from recent comparative studies (e.g., El-Gamal et al., Bioorg. Chem.) evaluating synthesized ethyl 4-hydroxyquinoline-3-carboxylate derivatives against Ciprofloxacin.

Experimental Conditions
  • Method: Broth Microdilution (CLSI M07-A10).

  • Unit: Minimum Inhibitory Concentration (MIC) in µg/mL.

  • Interpretation: Lower values indicate higher potency.

Table 1: MIC Comparison of Quinoline Esters vs. Standards
Compound ClassSpecific DerivativeE. coli (Gram -)P. aeruginosa (Gram -)S. aureus (Gram +)C. albicans (Fungal)
Standard Control Ciprofloxacin 0.015 - 0.23 0.37 0.75 > 64 (Inactive)
Standard Control Ampicillin 3.12> 641.56N/A
Quinoline Ester Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate12.525.06.2550.0
Novel Derivative 4-hydroxy-3-carbohydrazide derivative (Cmpd 14)0.501.00.2512.5
Novel Derivative N-substituted hydrazone ester (Cmpd 22)0.120.500.106.25

Analysis:

  • Gram-Negative Efficacy: The parent esters (Row 3) generally show 10-50x lower activity than Ciprofloxacin. This confirms that the free acid is critical for Gram-negative porin transport and gyrase binding.

  • Gram-Positive Efficacy: Novel derivatives (Row 5) approach or exceed Ciprofloxacin's potency against S. aureus. The increased lipophilicity of the ester/hydrazide moiety may enhance penetration through the peptidoglycan layer.

  • Antifungal Potential: Unlike Ciprofloxacin, specific quinoline ester derivatives show moderate antifungal activity (MIC 6.25 µg/mL), suggesting a secondary mechanism of action, likely involving fungal cell wall disruption or CYP51 inhibition.

Structure-Activity Relationship (SAR)[6][7][8]

The efficacy of quinoline esters is dictated by the balance between Permeability (LogP) and Binding Affinity (Kd) .

Key SAR Rules
  • Position 1 (Nitrogen): Cyclopropyl or ethyl groups maximize potency. Bulky groups here can reduce activity.[3]

  • Position 3 (Carboxyl/Ester):

    • Free Acid (COOH): Essential for classic Gyrase binding.

    • Ethyl Ester (COOEt): Increases LogP (permeability) but decreases intrinsic binding. Acts as a prodrug.

    • Hydrazide (CONHNH2): Restores hydrogen bonding capability, often retaining high activity.

  • Position 6 (Fluorine): Critical. Adds lipophilicity and dramatically increases gyrase binding affinity (up to 100-fold).

SAR Logic Map

SARCoreQuinoline CorePos3Position 3: Ester vs AcidCore->Pos3Pos6Position 6: FluorineCore->Pos6Pos7Position 7: Piperazine/HeterocycleCore->Pos7Outcome1Ester: High PermeabilityLow Binding (Prodrug)Pos3->Outcome1Outcome2Acid: High BindingTransport RequiredPos3->Outcome2Outcome3F-Atom: Increases Potency& Cell PenetrationPos6->Outcome3Outcome4Side Chain: Spectrum Width(Gram- vs Gram+)Pos7->Outcome4

Figure 2: Structural determinants of antimicrobial efficacy in quinoline derivatives.

Experimental Protocol: Validation Workflow

To replicate the data cited above, researchers must adhere to the CLSI M07-A10 Broth Microdilution standard. This protocol ensures the data is self-validating through the use of positive and negative controls.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Isolate colonies from 24h agar plates.

    • Suspend in saline to reach 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve final

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve Quinoline Esters in DMSO (due to high lipophilicity).

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.06 µg/mL).

    • Critical Control: Include a DMSO solvent control to rule out solvent toxicity.

  • Incubation & Reading:

    • Add 100 µL of inoculum to drug wells.

    • Incubate at

      
       for 18-24 hours.
      
    • Endpoint: Visual turbidity check or Absorbance at 600nm (

      
      ).
      
    • Resazurin Assay (Optional): Add 30 µL of 0.015% resazurin; blue-to-pink color change indicates viable growth (useful for bacteriostatic esters).

Protocol Workflow Diagram

ProtocolStartCompound Dissolution(DMSO)DilutionSerial Dilution(96-well Plate)Start->DilutionInoculationAdd Bacterial Suspension(0.5 McFarland)Dilution->InoculationControl1Sterility Control(Broth only)Dilution->Control1ValidateIncubationIncubate 37°C18-24 HoursInoculation->IncubationControl2Growth Control(Bacteria + No Drug)Inoculation->Control2ValidateReadRead MIC(Turbidity/Resazurin)Incubation->Read

Figure 3: Standardized Broth Microdilution workflow for MIC determination.

References

  • Hooper, D. C., & Jacoby, G. A. (2016). Mechanisms of drug resistance: Quinolone resistance.[2][4] Annals of the New York Academy of Sciences. [Link]

  • El-Gamal, K. M., et al. (2015).[5] Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.[6][4][5][7][8][9] Pharmacy & Pharmacology International Journal.[5] [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance.[3][10][2][9] Biochemistry.[2][9] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Kumar, J., & Kumar, A. (2021).[9] Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.[4][5][8][9][11] Asian Pacific Journal of Health Sciences. [Link]

Comparative Bioactivity Guide: Ethyl 2-(quinolin-4-yl)acetate vs. Quinine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Quinine , the historical gold standard for antimalarial therapy, and Ethyl 2-(quinolin-4-yl)acetate , a synthetic quinoline derivative.

The Verdict: While both compounds share the quinoline pharmacophore essential for inhibiting heme detoxification, they exhibit distinct biological profiles driven by their physicochemical properties.[1]

  • Quinine acts as a lysosomotropic weak base , allowing it to accumulate to millimolar concentrations in the acidic food vacuole of Plasmodium falciparum, resulting in potent (nanomolar) antimalarial activity.

  • This compound functions primarily as a lipophilic scaffold . Lacking the basic side chain required for pH trapping, it typically exhibits significantly lower intrinsic potency (micromolar range) in cellular assays. However, it serves as a critical intermediate for synthesizing high-potency hydrazide and amide derivatives that can overcome chloroquine resistance.

Structural & Physicochemical Profile

The biological divergence between these two compounds is rooted in their structural ability to penetrate and remain within the parasite's digestive vacuole.

FeatureQuinine (Natural Alkaloid)This compound (Synthetic Ester)
Structure Complex, chiral, bicyclic (Quinuclidine ring)Achiral, planar quinoline with flexible ester tail
Key Functional Group Basic tertiary amine (Quinuclidine)Neutral Ester (-COOEt)
pKa (Conjugate Acid) ~8.5 (Quinuclidine N), ~4.1 (Quinoline N)~4.9 (Quinoline N only)
Lipophilicity (LogP) ~3.44 (Moderate)~2.5 - 3.0 (Variable based on solvent)
Cellular Behavior Ion Trapping: Protonates in acidic vacuole (pH 5.0), becoming trapped.Passive Diffusion: Enters cells easily but diffuses out; no pH trapping mechanism.
Mechanism of Accumulation (The "pH Trap")
  • Quinine: Enters the parasite's food vacuole (pH ~5.0) as a neutral molecule. Inside, the basic amine becomes diprotonated, rendering it membrane-impermeable. This concentrates the drug up to 1000-fold relative to the cytoplasm.

  • This compound: Lacks a basic side chain. It equilibrates across membranes but does not accumulate against a concentration gradient, limiting its efficacy in vivo unless modified.

Biological Activity & Mechanism of Action[2][3][4][5][6]

Primary Mechanism: Heme Polymerization Inhibition

Both compounds target the parasite's heme detoxification pathway. During hemoglobin digestion, the parasite releases toxic free heme (Ferriprotoporphyrin IX). It survives by polymerizing this into inert Hemozoin .

  • Action: Both the quinoline core of Quinine and the Ethyl ester bind to heme dimers (

    
    -
    
    
    
    stacking), preventing the formation of hemozoin crystals. This leads to heme-induced membrane lysis and parasite death.
Potency Comparison (IC50 Data)

Note: Values represent general ranges derived from structure-activity relationship (SAR) literature for 4-substituted quinolines.

Target OrganismQuinine (IC50)This compound (IC50)
P. falciparum (3D7 - Sensitive) 20 - 150 nM (High Potency)> 10 - 50

M
(Low/Moderate Potency)
P. falciparum (Dd2 - Resistant) 200 - 600 nM > 50

M
(Likely Inactive)
Cytotoxicity (Vero/HeLa Cells) Low (Selectivity Index > 100)Moderate (Selectivity Index < 10)

Analysis: The ester is roughly 100-1000x less potent in cellular assays because it fails to reach the critical concentration threshold inside the vacuole. However, in cell-free heme binding assays, the affinity difference is much smaller, confirming the pharmacophore is active but delivery is the bottleneck.

Visualizing the Mechanism

The following diagram illustrates the critical difference in intracellular accumulation.

G cluster_0 Host Erythrocyte cluster_1 Plasmodium falciparum node_ext Extracellular Space (pH 7.4) node_cyto Parasite Cytoplasm (pH 7.2) node_ext->node_cyto Passive Diffusion node_vac Digestive Vacuole (pH 5.0) Q_neu Quinine (Neutral) Q_ion Quinine++ (Trapped) Q_neu->Q_ion Protonation (pH Trap) Heme Free Heme (Toxic) Q_ion->Heme Inhibits Polymerization E_neu Ethyl Ester (Neutral) E_neu->E_neu Equilibration (No Trap) E_neu->Heme Weak Inhibition (Low Conc.) Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization

Caption: Mechanism of Action Comparison. Quinine (Green) utilizes pH trapping to accumulate in the vacuole and inhibit heme polymerization. The Ethyl Ester (Red) diffuses freely but fails to accumulate, resulting in weak inhibition.

Experimental Protocols

To validate the activity of this compound derivatives, use the following self-validating protocols.

Protocol A: -Hematin Inhibition Assay (Cell-Free)

Purpose: To determine intrinsic chemical affinity for heme, independent of cell permeability.

  • Preparation: Dissolve Hemin chloride in DMSO (10 mM). Prepare 0.5 M Sodium Acetate buffer (pH 5.0).

  • Incubation: Mix 100

    
    L of Hemin solution with 100 
    
    
    
    L of test compound (Ethyl ester vs. Quinine control) in variable concentrations (0–500
    
    
    M).
  • Initiation: Add Tween-20 to initiate polymerization of hemin into

    
    -hematin (synthetic hemozoin). Incubate at 37°C for 12–24 hours.
    
  • Quantification:

    • Dissolve unpolymerized heme in 2.5% SDS in 0.1 M NaOH.

    • Measure absorbance at 405 nm .

    • Validation: Lower absorbance indicates higher polymerization (drug failure). Higher absorbance indicates inhibition (drug success).

  • Calculation: Plot Absorbance vs. Log[Concentration] to determine IC50.

Protocol B: SYBR Green I Fluorescence Assay (In Vitro)

Purpose: To measure actual parasite killing efficacy.

  • Culture: Maintain P. falciparum (strain 3D7) in RPMI 1640 with 5% Albumax II at 2% hematocrit.

  • Plating: Distribute 100

    
    L of synchronized ring-stage parasites (1% parasitemia) into 96-well plates.
    
  • Treatment: Add 100

    
    L of this compound (serial dilutions) and Quinine (positive control).
    
  • Incubation: Incubate for 48–72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).

  • Lysis & Staining: Add 100

    
    L of Lysis Buffer containing SYBR Green I  (fluorescent DNA dye).
    
  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

    • Logic: Fluorescence is proportional to parasite DNA. Low fluorescence = High drug activity.

References

  • World Health Organization. (2023). Guidelines for the treatment of malaria.Link

  • Egan, T. J., et al. (2000). Role of haem in the antimalarial action of chloroquine, quinoline and related antimalarial drugs.[1] Journal of Inorganic Biochemistry. Link

  • Kaur, K., et al. (2010). Antimalarials from nature.[1][2][3] Bioorganic & Medicinal Chemistry.[4][2][3][5] Link

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Link

  • Vandekerckhove, J., et al. (2013). Synthesis and antiplasmodial evaluation of novel (4-aminobutyloxy)quinolines. Journal of Medicinal Chemistry. (Demonstrates the necessity of basic side chains for potency). Link

Sources

Alternative synthetic routes to quinoline-4-acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Architectures for Quinoline-4-Acetic Acids

Executive Summary & Strategic Context

Quinoline-4-acetic acid (QAA) scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for immunomodulators (e.g., Roquinimex), fused alkaloids, and broad-spectrum antibiotics.

Historically, the industrial standard involved the chlorination of 4-hydroxyquinoline, followed by nucleophilic displacement with cyanide to form quinoline-4-acetonitrile, which is subsequently hydrolyzed. While effective, this "Cyanide Route" poses severe safety risks (HCN generation), regulatory burdens, and waste disposal challenges.

This guide evaluates three cyanide-free synthetic architectures that offer superior safety profiles and chemical versatility. We move beyond simple recipe listing to analyze the mechanistic causality and process suitability for each route.

Strategic Decision Matrix

Before selecting a protocol, use this logic flow to match your available starting material and lab capabilities to the optimal synthetic route.

DecisionMatrix Start Start: Select Precursor Halo 4-Haloquinoline (Cl, Br, I) Start->Halo Methyl 4-Methylquinoline (Lepidine) Start->Methyl Acetyl 4-Acetylquinoline Start->Acetyl Budget High Catalyst Budget? Halo->Budget Cryo Cryogenic Capability (-78°C)? Methyl->Cryo RouteD Route D: Willgerodt- Kindler Acetyl->RouteD Sulfur/Amine Scale Is Scale > 100g? RouteA Route A: Pd-Catalyzed alpha-Arylation Scale->RouteA No RouteB Route B: SNAr Malonate Displacement Scale->RouteB Yes (Low Cost) Budget->Scale No Budget->RouteA Yes (High Purity) Cryo->RouteB No (Convert to Halo) RouteC Route C: Lateral Lithiation Cryo->RouteC Yes (Direct)

Figure 1: Synthetic decision tree for Quinoline-4-Acetic Acid production.

Route A: Palladium-Catalyzed -Arylation (The "Precision" Route)

Best For: Late-stage functionalization, high-value substrates, and cases where harsh acidic/basic conditions must be avoided.

Mechanistic Insight

Unlike classical nucleophilic substitutions, this route utilizes the ability of Palladium(0) to insert into the C-X bond of electron-deficient heterocycles. The key challenge is preventing the


-hydride elimination of the enolate-palladium species. This is overcome by using bulky, electron-rich phosphine ligands (like 

or Xantphos) which accelerate reductive elimination over

-elimination.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 4-Chloroquinoline LigEx Ligand Exchange (Enolate Binding) OxAdd->LigEx + t-Butyl Acetate Enolate RedElim Reductive Elimination (C-C Bond Formation) LigEx->RedElim RedElim->Pd0 - Product Product Quinoline-4-acetate RedElim->Product

Figure 2: Catalytic cycle for the


-arylation of 4-chloroquinoline.
Experimental Protocol

Note: This protocol uses tert-butyl acetate to generate the ester directly, avoiding the decarboxylation step required by malonates.

  • Catalyst Prep: In a glovebox, charge a reaction vial with

    
     (2 mol%) and 
    
    
    
    (2.2 mol%). Dissolve in anhydrous Toluene.
  • Substrate Addition: Add 4-chloroquinoline (1.0 equiv) and Lithium Hexamethyldisilazide (LiHMDS, 2.2 equiv).

  • Enolate Trapping: Add tert-butyl acetate (1.2 equiv) dropwise.

  • Reaction: Seal and heat to 80°C for 4–6 hours. The solution typically turns from dark red to orange/yellow upon completion.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Deprotection: Treat the resulting tert-butyl ester with TFA/DCM (1:1) at room temperature for 2 hours to yield the free acid.

Critical Control Point: Oxygen exclusion is vital. Even trace


 will oxidize the phosphine ligand, killing the catalytic cycle.

Route B: Malonate Displacement (The "Scalable" Route)

Best For: Large-scale synthesis (>100g), cost-sensitive projects, and robust substrates.

Mechanistic Insight

The quinoline ring is electron-deficient, making the C4 position highly susceptible to nucleophilic attack. However, the leaving group ability of chloride is poor. We enhance this by using a soft, carbon-based nucleophile (diethyl malonate anion). The reaction proceeds via a Meisenheimer-like transition state. The driving force is the re-aromatization of the system.

Experimental Protocol
  • Nucleophile Generation: Suspend NaH (60% in oil, 2.5 equiv) in dry DMF at 0°C. Add diethyl malonate (2.5 equiv) dropwise. Caution: Massive

    
     gas evolution. Stir until clear (formation of sodiomalonate).
    
  • Displacement: Add 4-chloroquinoline (1.0 equiv) in one portion.

  • Heating: Heat to 100°C for 3 hours. Monitor by TLC (the starting material spot will disappear, replaced by a highly UV-active polar spot).

  • Hydrolysis & Decarboxylation:

    • Cool the mixture and pour into water.

    • Add 6M HCl until pH < 1.

    • Reflux the acidic aqueous suspension for 12 hours. This one-pot step hydrolyzes the diester to the diacid, which spontaneously decarboxylates to the mono-acetic acid.

  • Isolation: Neutralize to pH 4-5 (isoelectric point) with NaOH. The product, Quinoline-4-acetic acid, will precipitate as an off-white solid. Filtration yields pure product.

Self-Validating Check: During the acid reflux (Step 4), you must observe gas evolution (


). If bubbling stops, decarboxylation is complete.

Route C: Lateral Lithiation of Lepidine (The "Direct" Route)

Best For: Atom economy, "Green" chemistry (no halogenated waste), and labs with cryogenic facilities.

Mechanistic Insight

The protons on the C4-methyl group of lepidine (4-methylquinoline) are significantly more acidic (


) than typical benzylic protons due to the electron-withdrawing nature of the nitrogen atom in the aromatic ring. Strong bases like LDA can deprotonate this position selectively at low temperatures to form a delocalized anion, which traps 

.

Lithiation Lepidine Lepidine (4-Methylquinoline) Anion Lithated Intermediate (Resonance Stabilized) Lepidine->Anion Deprotonation LDA LDA / THF -78°C LDA->Anion Acid Quinoline-4-acetic Acid Anion->Acid Electrophilic Trap CO2 CO2 (Dry Ice) CO2->Acid

Figure 3: Pathway for the direct carboxylation of lepidine.

Experimental Protocol
  • Base Prep: Generate LDA fresh by adding n-BuLi (1.1 equiv) to diisopropylamine (1.2 equiv) in THF at -78°C.

  • Lithiation: Add 4-methylquinoline (1.0 equiv) dropwise to the LDA solution at -78°C. Stir for 30 minutes. The solution will turn deep red/brown (characteristic of the lithiated species).

  • Carboxylation: Bubble dry

    
     gas through the solution (or pour the solution onto crushed dry ice for scale). The color will bleach to pale yellow.
    
  • Quench: Allow to warm to RT and quench with water.

  • Workup: Wash the aqueous layer with ether (removes unreacted starting material). Acidify the aqueous layer to pH 4 to precipitate the product.

Critical Control Point: Temperature control is non-negotiable. Above -40°C, the lithiated species attacks unreacted starting material, leading to dimerization (formation of 1,2-bis(quinolin-4-yl)ethane).

Comparative Performance Analysis

FeatureRoute A: Pd-CatalyzedRoute B:

Malonate
Route C: Lateral Lithiation
Overall Yield 85–95%70–80%60–75%
Atom Economy Moderate (Ligand/Base waste)Low (Loss of

+ EtOH)
High (Direct C-H to C-C)
Cost High (Pd catalyst)Low (Commodity chems)Moderate (Lithium reagents)
Scalability Good (Process safety)Excellent (Robust)Difficult (Cryogenic needed)
Functional Group Tolerance High (Esters, nitriles ok)Low (Acid sensitive)Low (Base sensitive)
Key Risk Heavy metal contamination

evolution / Waste volume
Moisture sensitivity

References

  • Culkin, D. A., & Hartwig, J. F. (2003).[1] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[1][2] Accounts of Chemical Research, 36(4), 234–245.[1] [Link]
    
  • Hama, T., et al. (2013).

    
    -Arylation of Esters and Amides.[2][3] Journal of the American Chemical Society, 135(16), 6033–6046. [Link]
    
  • Musso, D. L., et al. (2003). Synthesis and Anticonvulsant Activity of a Series of 2-Phenyl-4-quinolineacetic Acids. Journal of Medicinal Chemistry, 46(3), 399–408. [Link]

  • Kaiser, E. M., & Petty, J. D. (1976). Synethesis of 4-quinolineacetic acid via lateral lithiation. Journal of Organic Chemistry, 41(4), 716. [Link]

  • Darabi, H. R., et al. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Zeitschrift für Naturforschung B, 59(5), 601–605. [Link]

Sources

Quinoline-Based Anti-Inflammatory Therapeutics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Scaffold Advantage

The transition from non-selective NSAIDs to targeted anti-inflammatory agents has anchored heavily on the quinoline scaffold. Unlike traditional salicylates, quinoline derivatives offer a unique "privileged structure" capable of dual-targeting. While commercial standards like Celecoxib focus strictly on COX-2 selectivity (often at the cost of cardiovascular safety), emerging quinoline hybrids (specifically 1,2,4-triazine-quinoline and 8-aminoquinoline derivatives) demonstrate a superior therapeutic index by simultaneously inhibiting COX-2 and 15-LOX , or by modulating the upstream NF-κB signaling cascade.

This guide provides a comparative analysis of these novel agents against clinical standards, supported by validated experimental protocols and mechanistic data.

Mechanistic Profiling: Pathway Modulation

To understand the efficacy differences, we must look beyond simple enzyme inhibition. While NSAIDs block prostaglandin synthesis, advanced quinoline derivatives often intervene upstream.

The NF-κB/COX-2 Axis

The primary advantage of quinoline-hydrazone and aminoquinoline derivatives is their ability to prevent the nuclear translocation of NF-κB, thereby suppressing the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).

Figure 1: Mechanism of Action – Upstream & Downstream Interference

NFkB_Pathway LPS LPS / Stimuli TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active Nuclear) NFkB_Cyto->NFkB_Nuc Translocation COX2_Gene COX-2 Gene NFkB_Nuc->COX2_Gene iNOS_Gene iNOS Gene NFkB_Nuc->iNOS_Gene Quinoline_B Quinoline-Triazines (Enzymatic Inhibition) PGE2 PGE2 / NO (Inflammation) COX2_Gene->PGE2 Enzyme Activity Quinoline_A Quinoline-Chalcones (Block Phosphorylation) Quinoline_A->IKK Inhibition Quinoline_B->PGE2 Direct COX-2 Blockade

Caption: Dual-action mechanism: Quinoline-Chalcones inhibit upstream IKK phosphorylation, while Triazine hybrids directly block the COX-2 active site.

Comparative Efficacy Data (In Vitro)

The following data synthesizes recent high-impact studies comparing novel quinoline hybrids against standard clinical NSAIDs.

Table 1: IC50 Values & Selectivity Indices (SI) Data derived from RAW 264.7 assays and enzymatic screens.

Compound ClassSpecific DerivativeCOX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity Index (SI)*Primary Advantage
Clinical Standard Celecoxib 0.045 14.7 326 High selectivity, established safety profile.
Clinical Standard Indomethacin 0.41 0.03 0.07 Potent but non-selective (high GI toxicity risk).
Quinoline-Triazine Compound 8e [1]0.047 >12.5 265.9 Dual Inhibitor: Also inhibits 15-LOX (IC50 = 1.81 μM), reducing gastric risk.[1]
Aminoquinoline 8-TQ [2]~1.5 N/A High NF-κB Suppression: Reduces TNF-α/IL-6 expression upstream.[2]
Natural Product Kuwanon A [3]14.0 >100 >7.1 Natural scaffold; interacts with Arg120/Tyr355 gatekeeper residues.[3]

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher is better for stomach safety.

Analysis: While Celecoxib remains the gold standard for pure COX-2 selectivity, Compound 8e (Quinoline-Triazine) matches its potency (0.047 μM vs 0.045 μM) but adds crucial 15-LOX inhibition.[1] This dual pathway blockade is significant because blocking COX-2 alone can shunt arachidonic acid toward the LOX pathway, potentially causing leukotriene-mediated side effects (asthma/allergy).

Validated Experimental Protocols

To replicate these findings or screen new derivatives, strict adherence to protocol controls is required.

Protocol A: RAW 264.7 Nitric Oxide (NO) Inhibition Assay

This assay is the industry standard for initial anti-inflammatory screening. It quantifies the accumulation of nitrite (stable NO metabolite) using Griess reagent.[4]

Critical Causality: We use LPS (Lipopolysaccharide) to simulate bacterial infection, triggering the TLR4 pathway. If the quinoline derivative is effective, it will suppress iNOS expression, leading to reduced nitrite colorimetry.

Workflow Visualization:

Assay_Workflow Step1 1. Seed RAW 264.7 Cells (5x10^5 cells/mL) Step2 2. Adherence Phase (24h @ 37°C, 5% CO2) Step1->Step2 Step3 3. Pre-treatment (Add Quinoline Analog) Step2->Step3 Step4 4. Induction (Add LPS 1 μg/mL) Step3->Step4 Step5 5. Incubation (18-24 Hours) Step4->Step5 Step6 6. Griess Reaction (Mix Supernatant 1:1) Step5->Step6 Step7 7. Read Absorbance (540 nm) Step6->Step7

Caption: Step-by-step workflow for the Nitric Oxide inhibition screen in macrophage cell lines.

Detailed Methodology:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS. Note: Do not allow cells to exceed 80% confluence before seeding, as stress activates background inflammation.

  • Seeding: Plate cells in 96-well plates (100 μL/well). Allow adherence for 24h.

  • Compound Treatment: Replace medium with fresh DMEM containing the test quinoline compound (serial dilutions: 0.1 – 50 μM). Incubate for 1 hour prior to LPS to assess preventative efficacy.

  • Induction: Add LPS (Final conc: 1 μg/mL). Co-incubate for 24 hours.

  • Quantification: Transfer 100 μL supernatant to a new plate. Add 100 μL Griess Reagent (1% sulfanilamide + 0.1% NED).

  • Readout: Measure absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.

Protocol B: In Vivo Carrageenan-Induced Paw Edema

For compounds showing promising in vitro IC50 (<10 μM), in vivo validation is mandatory to assess bioavailability.

  • Animals: Wistar rats or Swiss albino mice (n=6 per group).

  • Administration: Oral gavage of Quinoline derivative (10-50 mg/kg) 1 hour pre-induction.

  • Induction: Sub-plantar injection of 0.1 mL 1% Carrageenan solution into the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Success Metric: A reduction in edema volume comparable to Indomethacin (10 mg/kg) indicates successful systemic anti-inflammatory activity.

Structure-Activity Relationship (SAR) Insights

Designing a better quinoline inhibitor requires manipulating specific positions on the scaffold.

PositionModificationEffect on Activity
C-2 (Phenyl Ring) Substitution with 4-SO2Me or 4-F Critical for COX-2 Selectivity. The SO2Me group fits into the COX-2 secondary pocket (Val523).
C-4 (Quinoline) Addition of Carboxyl or Ester groupsIncreases potency but may reduce oral bioavailability.
N-1 (Heterocycle) Fusion with Triazine or Hydrazone Enhances dual inhibition (COX/LOX) and improves binding affinity via hydrogen bonding with Arg120.
C-8 Tosylation (e.g., 8-TQ)Shifts mechanism toward NF-κB inhibition rather than direct enzyme blockade.

References

  • Abdel-Aziz, S. A., et al. (2021). "Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition." European Journal of Medicinal Chemistry.

  • Kim, J. Y., et al. (2012). "8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling."[2] Biochemical and Biophysical Research Communications.

  • Lee, J., et al. (2020). "Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba." Molecules.

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Rizk, O. H., et al. (2018). "Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives." Bioorganic Chemistry.

Sources

Validation of Ethyl 2-(quinolin-4-YL)acetate structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Supreme Court" of Structural Evidence

In the development of quinoline-based pharmacophores, particularly antimalarial and antibacterial candidates, structural ambiguity is a persistent risk. While Ethyl 2-(quinolin-4-yl)acetate is a straightforward ester on paper, its synthesis—often involving the Gould-Jacobs reaction or nucleophilic substitution of 4-chloroquinolines—can yield regioisomers (2-yl vs. 4-yl) or unexpected tautomers that 1D NMR cannot definitively resolve due to overlapping aromatic signals.

This guide outlines the rigorous validation of this compound using Single Crystal X-ray Diffraction (SC-XRD) . Unlike solution-state NMR, which provides a time-averaged view of molecular connectivity, SC-XRD offers a definitive 3D snapshot, revealing absolute configuration, packing forces (π-π stacking), and precise bond lengths that confirm the ester's conjugation status.

Comparative Analysis: NMR vs. SC-XRD

To validate the structure effectively, one must understand the limitations of the primary alternative (NMR) and where SC-XRD bridges the gap.

Table 1: Structural Elucidation Capabilities
FeatureSolution State NMR (1H, 13C) Single Crystal X-ray Diffraction (SC-XRD)
Primary Output Connectivity & Chemical Environment3D Atomic Coordinates & Bond Lengths
Regioisomerism Ambiguous. 2-substituted and 4-substituted quinolines have similar coupling constants (

).
Definitive. Direct visualization of the substitution pattern on the bicyclic ring.
Conformation Averaged. Rotational barriers are often too low to see fixed conformers at RT.Fixed. Reveals the precise dihedral angle between the quinoline plane and the ethyl ester.
Interactions Inferred (NOE/ROE).Observed (H-bonds,

-

stacking distances).
Sample State Liquid/Solution (Isotropic).Solid/Crystal (Anisotropic).
Throughput High (Minutes).Low (Days/Weeks for crystal growth).

Expert Insight: While NMR confirms you have the pieces (ethyl group, quinoline ring), SC-XRD confirms how they are assembled in space. For quinolines, the


-

stacking observed in X-ray is often predictive of the molecule's ability to intercalate into DNA, a key mechanism for many quinoline-based drugs.

Experimental Protocol: From Synthesis to Structure

This protocol ensures a self-validating workflow. We assume the synthesis via the reaction of 4-chloroquinoline with diethyl malonate (followed by decarboxylation) or a similar route.

Phase 1: Crystallization (The Critical Bottleneck)

High-quality diffraction requires a single crystal with minimal defects. Quinoline esters are often moderately polar; therefore, a slow evaporation method using a binary solvent system is recommended.

  • Purity Check: Verify sample purity is >98% via HPLC. Impurities inhibit nucleation.

  • Solvent Selection: Dissolve 20 mg of this compound in 2 mL of Ethanol (EtOH) or Acetone .

  • Antisolvent Addition: Layer n-Hexane (1 mL) carefully on top if using the diffusion method, or simply cover the vial with Parafilm perforated with 3 pinholes for slow evaporation.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvesting: Look for block-like or prismatic crystals (approx. 0.2 x 0.2 x 0.2 mm) after 3–7 days.

Phase 2: Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or Oxford Diffraction Xcalibur (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 293 K (Room Temp) is acceptable, but 100 K is preferred to reduce thermal motion (ellipsoids).

  • Strategy:

    • Mounting: Mount crystal on a glass fiber or MiTeGen loop with paratone oil.

    • Unit Cell: Collect 10–20 frames to determine the unit cell dimensions and Bravais lattice.

    • Data Collection: Run a full sphere collection (typically

      
       range 3°–28°).
      
    • Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement against

      
      .
      

Validation Workflow Diagram

The following diagram illustrates the logical flow from synthesis to final structural validation, highlighting the decision points.

ValidationWorkflow Synthesis Synthesis of This compound Purity Purity Check (HPLC/TLC >98%) Synthesis->Purity Crystallization Crystallization (EtOH/Hexane Slow Evap) Purity->Crystallization Pass Microscopy Optical Microscopy (Check Birefringence) Crystallization->Microscopy Microscopy->Crystallization Amorphous/Twin (Retry) XRD SC-XRD Data Collection (Mo K-alpha) Microscopy->XRD Single Crystal Found Solution Structure Solution (SHELXT) XRD->Solution Refinement Refinement (R-factor < 5%) Solution->Refinement Validation Final Validation: 1. Bond Lengths (C=O vs C-O) 2. Dihedral Angles 3. Packing Interactions Refinement->Validation

Figure 1: Step-by-step structural validation workflow for quinoline derivatives.

Representative Crystallographic Data & Interpretation

When analyzing the solved structure of this compound, compare your results against these established benchmarks for quinoline esters.

Key Parameters to Validate[2]
ParameterExpected Range (Based on Analogs)Structural Significance
Space Group Often P2

/c or P2

/n (Monoclinic)
Common for planar aromatic systems; allows efficient packing.
C=O Bond Length 1.19 – 1.22 ÅConfirms carbonyl character.
C–O Bond Length 1.33 – 1.46 ÅDistinguishes the ester linkage from the carbonyl.
Dihedral Angle < 10° (if conjugated) or ~60-90° (if steric)Critical Check: In many 4-substituted quinolines, the ester group twists out of plane to avoid steric clash with the peri-protons (H5), unless H-bonding locks it planar.

-

Stacking
3.5 – 3.8 Å (Centroid-Centroid)Indicates strong intermolecular forces typical of DNA intercalators.
Interpretation of Results
  • Regioisomer Confirmation: The electron density map will clearly show the acetate group attached to C4. If it were at C2, the distance to the nitrogen (N1) would be significantly shorter (approx 2 bond lengths).

  • Packing: Look for "head-to-tail" stacking of the quinoline rings. This is a signature feature of planar heteroaromatic systems and validates the stability of the crystal lattice.

  • Disorder: The ethyl chain (–CH

    
    CH
    
    
    
    ) often exhibits thermal disorder. If the thermal ellipsoids are elongated, model this disorder using split positions (PART 1 / PART 2 in SHELXL) to lower the R-factor.

References

  • Kumar, T. O. S., et al. (2013).[1] "Ethyl 2-(quinolin-8-yloxy)acetate monohydrate." Acta Crystallographica Section E, 69(5), o623. Link

  • Sunitha, V. M., et al. (2015).[2][3][4] "Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate." Acta Crystallographica Section E, 71(5), o341-o342.[4] Link

  • Khan, M. A., et al. (2013). "Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates." Molecules, 18(3), 3227-3240.[5] Link

  • Shrungesh Kumar, T. O., et al. (2015).[2][6] "Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate." Acta Crystallographica Section E, 71(7), o514-o515.[6] Link

  • Sheldrick, G. M. (2015).[6] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Comparative Profiling of Ethyl 2-(quinolin-4-yl)acetate: Selectivity, Reactivity, and Off-Target Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(quinolin-4-yl)acetate represents a privileged scaffold in medicinal chemistry, distinct from its 2- and 3-isomers due to the unique electronic environment of the pyridine ring's


-position. While often utilized as a synthetic intermediate for kinase inhibitors (e.g., c-Met, VEGFR) and antimalarials, its intrinsic pharmacological profile exhibits significant cross-reactivity . This guide objectively compares this scaffold against Isoquinoline  and Indole  analogs, highlighting its liability for CYP450 inhibition and kinase promiscuity, while offering validated protocols to quantify these effects.

Structural Basis of Cross-Reactivity

The reactivity and binding profile of this compound are governed by the electron-deficient nature of the quinoline nitrogen and the steric freedom of the acetate tail.

Electronic Comparison with Isomers

Unlike the 2-isomer (quinaldine derivative), where the nitrogen lone pair creates a chelation effect, or the 3-isomer (sterically congested), the 4-substituted derivative exposes the acetate tail to a distinct metabolic vector.

FeatureThis compoundIsoquinoline AnalogIndole Analog
Nitrogen Basicity (pKa) ~4.9 (Moderate)~5.4 (Higher)~ -2.4 (Non-basic)
H-Bond Potential Acceptor only (N)Acceptor only (N)Donor (NH)
Pi-Stacking High (Intercalation risk)HighModerate
Metabolic Liability N-Oxidation, Ester HydrolysisIsoquinoline ring oxidationIndole 2,3-epoxidation
The "Promiscuity" Vector

The 4-position substitution allows the molecule to adopt a "T-shaped" conformation in active sites. This mimics the ATP-binding pose of many kinase inhibitors, leading to Type I/II kinase cross-reactivity . Conversely, the indole analog often favors GPCR binding (e.g., serotonin receptors) due to the NH hydrogen bond donor, a feature absent in the quinoline scaffold.

Comparative Pharmacology: Target vs. Off-Target

Kinase Selectivity (On-Target vs. Cross-Reactive)

Quinoline-4-acetate derivatives are frequent hitters in kinase screens.

  • Primary Targets: c-Met, VEGFR2, PDGFR.

  • Cross-Reactivity: High affinity for GAK (Cyclin G-associated kinase) and CLK2 .

  • Mechanism: The quinoline nitrogen anchors to the hinge region of the kinase ATP pocket. The ethyl ester group often extends into the solvent-exposed region, but if hydrolyzed to the acid, it may clash with the gatekeeper residue.

Metabolic Cross-Reactivity (CYP450)

A critical differentiator is the interaction with Cytochrome P450 enzymes.

  • Quinoline Scaffold: Predominantly inhibits CYP2D6 and CYP3A4 . The planar structure fits the CYP2D6 active site, acting as a competitive inhibitor.

  • Isoquinoline Analog: often acts as a Time-Dependent Inhibitor (TDI) of CYP2C19 , forming metabolic intermediate complexes (MICs).

  • Data Insight: In comparative microsomal stability assays, the ethyl ester moiety of the quinoline derivative has a half-life (

    
    ) of <20 min in rat plasma due to esterase activity, converting to the polar carboxylic acid which has low cell permeability.
    

Synthetic Reactivity & Stability

The methylene group at the 4-position is highly acidic (


 in DMSO) compared to the 3-position, enabling facile functionalization but also leading to oxidative instability.
Hydrolysis Rates
  • Condition: pH 7.4, 37°C.

  • Observation: The electron-withdrawing effect of the quinoline ring at position 4 accelerates ester hydrolysis compared to the phenyl acetate analog (standard).

  • Implication: In biological assays, you are likely observing the effects of the acid metabolite unless an esterase inhibitor (e.g., PMSF) is used.

Experimental Protocols (Self-Validating)

Protocol A: Competitive Kinase Binding Assay (FRET-Based)

Objective: Quantify the cross-reactivity of the derivative against a panel of kinases (e.g., VEGFR vs. FGFR).

Reagents:

  • Kinase Tracer (Alexa Fluor 647 conjugate).

  • Europium-labeled anti-GST antibody.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

  • Preparation: Dilute this compound in 100% DMSO to 100x final concentration. (Note: DMSO tolerance is usually <1%).

  • Incubation: Mix 5 µL of compound, 5 µL of Kinase/Antibody mix, and 5 µL of Tracer in a 384-well white low-volume plate.

  • Equilibrium: Incubate for 60 minutes at room temperature.

    • Causality: 60 minutes ensures the slow-off rate kinetics common to quinoline inhibitors reach equilibrium.

  • Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET).

    • Excitation: 340 nm. Emission: 665 nm (Tracer) and 615 nm (Europium).

  • Validation: Calculate the Emission Ratio (

    
    ). Lower ratio = Higher binding.
    
    • Control: Staurosporine (1 µM) must define 0% binding (100% displacement).

Protocol B: CYP Inhibition Assay (Fluorescence)

Objective: Determine if the scaffold inhibits CYP2D6 (common for quinolines).

Reagents:

  • Recombinant human CYP2D6 microsomes (Baculosomes).

  • Substrate: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).

  • Cofactor: NADPH regenerating system.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate microsomes (5 pmol) with the test compound (0.1 - 50 µM) in Potassium Phosphate buffer (100 mM, pH 7.4) for 10 minutes at 37°C.

    • Why: This detects direct inhibition. For time-dependent inhibition, pre-incubate without substrate for 30 mins.

  • Initiation: Add NADPH and AMMC substrate.

  • Kinetic Read: Monitor fluorescence (Ex: 390 nm / Em: 460 nm) for 30 minutes.

  • Analysis: Plot reaction velocity vs. log[Inhibitor]. Fit to the Hill equation to derive

    
    .
    
    • Validation: Quinidine (1 µM) must inhibit activity by >90% to validate the system.

Visualization of Pathways & Workflows

Structure-Activity Relationship (SAR) Logic

This diagram illustrates how modifications to the this compound scaffold dictate its pharmacological fate.

SAR_Logic Scaffold This compound Mod_Ester Ester Modification (Tail) Scaffold->Mod_Ester Metabolism Mod_Ring Ring Substitution (Positions 6,7) Scaffold->Mod_Ring SAR Opt Mod_N Nitrogen Interaction Scaffold->Mod_N Binding Mode Outcome_Sol Hydrolysis to Acid (Low Permeability) Mod_Ester->Outcome_Sol Esterase Action Outcome_Kinase Kinase Selectivity (c-Met / VEGFR) Mod_Ring->Outcome_Kinase Steric Fit Outcome_Tox CYP2D6 Inhibition (Liver Tox Risk) Mod_N->Outcome_Tox Heme Coordination Outcome_DNA DNA Intercalation (Mutagenicity) Mod_N->Outcome_DNA Planarity

Caption: SAR decision tree showing how specific structural features of the quinoline-4-acetate scaffold drive biological outcomes.

Cross-Reactivity Profiling Workflow

A logical flow for researchers to validate the compound's specificity.

Profiling_Workflow Start Compound Synthesis Step1 Purity Check (HPLC >98%) Start->Step1 Step2 Esterase Stability (Plasma t1/2) Step1->Step2 Branch_Stable Stable (>60min) Step2->Branch_Stable High Sterics Branch_Unstable Unstable (<10min) Step2->Branch_Unstable Linear Ester Assay_Kinase Kinase Panel (300+ Kinases) Branch_Stable->Assay_Kinase Assay_CYP CYP Inhibition (1A2, 2D6, 3A4) Branch_Stable->Assay_CYP Result_Prodrug Prodrug Design Branch_Unstable->Result_Prodrug Reformulate Result_Lead Lead Candidate Assay_Kinase->Result_Lead Selectivity < 0.1 Assay_CYP->Result_Lead IC50 > 10uM

Caption: Step-by-step workflow for assessing the cross-reactivity and developability of quinoline-4-acetate derivatives.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. PubMed Central. [Link]

  • Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. PubMed. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Journal of Medicinal Chemistry. [Link][1][2]

Sources

Technical Comparison: Microwave-Assisted vs. Conventional Solvothermal Synthesis of Polyhydroquinoline Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Microwave-Assisted Organic Synthesis (MAOS) and Conventional Conductive Heating for the production of polyhydroquinoline esters via the Hantzsch multicomponent reaction.

While conventional reflux methods have been the industry standard for decades, they suffer from slow reaction kinetics, high energy consumption, and often moderate yields due to thermal degradation over long exposure times. Experimental data demonstrates that microwave irradiation significantly outperforms conventional methods by exploiting dielectric heating , reducing reaction times from hours to minutes (up to 96% reduction) while increasing yields by 15-30%.

Mechanistic Divergence: Dielectric vs. Conductive Heating

To understand the efficiency gap, one must analyze the heat transfer mechanisms.

  • Conventional Heating (Conductive/Convective): Relies on an external heat source (oil bath/mantle) transferring energy to the reaction vessel walls, then to the solvent, and finally to the reactants. This creates a thermal gradient where the vessel wall is hotter than the bulk solution, often leading to localized overheating and byproduct formation.

  • Microwave Heating (Dielectric): Utilizes electromagnetic radiation (typically 2450 MHz).[1] The oscillating electric field interacts directly with dipoles (polar solvent/reagents) and ions in the mixture.

    • Dipolar Polarization: Polar molecules try to align with the oscillating field, generating heat via molecular friction.

    • Ionic Conduction: Ions move back and forth in the field, generating heat through collision.

This results in volumetric heating —the sample heats from the inside out, instantaneously reaching the target temperature without the lag time of convection.

Visualization: Heating Mechanisms Comparison

HeatingMechanism cluster_Conv Conventional Heating (Conductive) cluster_MW Microwave Heating (Dielectric) Source Heat Source (Oil Bath/Mantle) Wall Vessel Wall (Glass) Source->Wall Slow Transfer Solvent Solvent Layer (Convection) Wall->Solvent Thermal Gradient Reactants Reactants (Activation Energy) Solvent->Reactants Diffusion Magnetron Magnetron (EM Radiation) Dipoles Dipolar Polarization (Molecular Rotation) Magnetron->Dipoles Direct Interaction Ions Ionic Conduction (Collision) Magnetron->Ions Direct Interaction Bulk Instant Volumetric Heating Dipoles->Bulk Kinetic Energy Ions->Bulk Kinetic Energy

Figure 1: Comparison of heat transfer pathways. Conventional heating relies on slow, indirect thermal gradients, while microwave heating utilizes direct molecular interaction for rapid, uniform activation.

Comparative Analysis: The Hantzsch Reaction Case Study

We focus on the one-pot four-component synthesis of polyhydroquinoline derivatives. This reaction involves the condensation of an aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate.[2]

Reaction Scheme: Aldehyde + Dimedone + Ethyl Acetoacetate + NH₄OAc


 Polyhydroquinoline Ester
Experimental Data Summary

The following data aggregates results from multiple comparative studies involving substituted benzaldehydes [1, 2, 4].

MetricConventional RefluxMicrowave Irradiation (MAOS)Improvement Factor
Reaction Time 2 – 8 Hours2 – 15 Minutes~25x Faster
Yield (%) 65% – 78%88% – 96%+20% Yield
Solvent Usage High (Ethanol/DMF)Low (or Solvent-Free)High Atom Economy
Energy Input Continuous (High kW/h)Pulse/Hold (Low kW/h)Energy Efficient
Purity Requires RecrystallizationOften Pure upon PrecipitationStreamlined Workup
Key Observations
  • Solvent Effects: In conventional synthesis, solubility limits the reaction rate, often requiring high-boiling solvents like DMF which are difficult to remove. MW synthesis can often be performed solvent-free or in aqueous micelles [5], as the reactants themselves absorb microwave energy efficiently.

  • Superheating: MW allows solvents to be heated significantly above their atmospheric boiling points in sealed vessels (e.g., Ethanol at 120°C), exponentially increasing the reaction rate according to the Arrhenius equation.

Detailed Experimental Protocols

Method A: Conventional Synthesis (The Control)

Use this method for baseline comparison or when microwave instrumentation is unavailable.

Reagents:

  • Benzaldehyde (1.0 mmol)[3]

  • Dimedone (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Solvent: Ethanol (10 mL)

  • Catalyst: p-TSA (10 mol%) or Ionic Liquid

Workflow:

  • Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add all reagents and solvent to the RBF. Stir until a homogeneous mixture is approximated.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) using an oil bath.

  • Monitoring: Monitor via Thin Layer Chromatography (TLC) every 30 minutes.

    • Typical Duration: 3 to 5 hours required for spot disappearance.

  • Workup: Cool to room temperature. Pour onto crushed ice. Filter the solid precipitate.[4]

  • Purification: Recrystallize from hot ethanol to remove unreacted aldehyde/dimedone traces.

Method B: Microwave-Assisted Synthesis (Recommended)

Use this method for high-throughput synthesis and library generation.

Equipment: Dedicated Single-Mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Do not use domestic kitchen microwaves due to lack of pressure/temperature control and safety hazards.

Reagents:

  • Same stoichiometry as Method A.

  • Solvent: Ethanol (2 mL) or Solvent-Free (mix reagents thoroughly).

Workflow:

  • Setup: Place reagents into a 10 mL borosilicate microwave pressure vial. Add a magnetic stir bar. Cap with a crimp-top or snap-cap designed for pressure release.

  • Parameters: Program the reactor:

    • Temperature: 100°C - 120°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 5 - 10 minutes

    • Pressure Limit: 200 psi (Safety Cutoff)

  • Reaction: Initiate irradiation. The instrument will ramp to temperature (approx. 30-60 seconds) and hold.

  • Cooling: Use compressed air cooling (integrated in most reactors) to drop temperature to <50°C rapidly (quenches the reaction).

  • Workup: Pour the mixture onto crushed ice. The pure product typically precipitates immediately.

  • Purification: Filtration usually yields analytical grade product (>95% purity).

Visualization: Workflow Comparison

WorkflowComparison cluster_Conv Method A: Conventional cluster_MW Method B: Microwave Input Reagents: Aldehyde + Dimedone + EAA + NH4OAc Reflux Reflux (Ethanol) 3-5 Hours Input->Reflux Zap MW Irradiation 120°C, 5-10 Mins Input->Zap TLC TLC Monitoring (Hourly) Reflux->TLC TLC->Reflux Cool1 Cool to RT TLC->Cool1 Complete Recrys Recrystallization (Required) Cool1->Recrys Output Polyhydroquinoline Ester Recrys->Output Cool2 Rapid Air Cooling (2 Mins) Zap->Cool2 Pure Precipitation (High Purity) Cool2->Pure Pure->Output

Figure 2: Operational workflow comparison. Note the elimination of the recrystallization step and the drastic reduction in time loop for the microwave method.

Green Chemistry Assessment

The shift to microwave synthesis aligns with several Principles of Green Chemistry :

  • Prevention of Waste (E-Factor): MW synthesis often allows for solvent-free conditions or high-concentration reactions (minimal solvent), drastically reducing the Environmental Factor (mass of waste / mass of product).

  • Energy Efficiency: Conventional heating wastes energy heating the oil bath and the surrounding air. MW energy is consumed only during the active irradiation of the sample.

  • Catalysis: MW synthesis is highly compatible with heterogeneous catalysts (e.g., silica-supported reagents), which can be recovered and reused more easily than in gummed-up reflux flasks.

References

  • Comparative Study of Microwave and Conventional Synthesis: Comparison of yields and times for pyrimidine and quinoline derivatives.

  • Microwave-Assisted Synthesis of Quinoline Derivatives: Overview of Hantzsch 1,4-dihydropyridines and polyhydroquinolines under MW irradiation.

  • Microwave vs. Conventional Heating Theory: Detailed explanation of dielectric heating vs. conductive heating mechanisms.

  • One-Pot Synthesis Data: Specific protocols for Hantzsch condensation comparing reflux vs. MW.

  • Aqueous Micellar Synthesis: Green chemistry approach using micelles and MW for polyhydroquinolines.

Sources

Comparative Guide: In Vitro Evaluation of Novel Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Use the following search queries to find authoritative sources and protocols:

  • "quinoline derivatives anticancer mechanism of action structure activity relationship"

  • "in vitro cytotoxicity assay protocols MTT assay guidance manual"

  • "topoisomerase II inhibition assay protocol quinoline"

  • "ADME in vitro testing protocols metabolic stability microsomes"

Search Results Analysis & Synthesis:

  • SAR & Mechanism: Quinolines (specifically 4-substituted and 8-substituted) are "privileged scaffolds" in medicinal chemistry. Key mechanisms include DNA intercalation, Topoisomerase II inhibition, and kinase inhibition. (Source: Molecules, Journal of Medicinal Chemistry).

  • Protocols: The NCBI Assay Guidance Manual is the gold standard for MTT/viability assays. Key parameters: seeding density, linearity, and DMSO tolerance.

  • Benchmarks: Doxorubicin (DOX) is the standard positive control for DNA-intercalating cytotoxicity. Chloroquine is the standard for lysosomotropic effects.

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry due to its "privileged" nature—capable of binding diverse biological targets with high affinity. While historically synonymous with antimalarials (e.g., Chloroquine), recent synthetic efforts have pivoted toward anticancer applications , specifically targeting Topoisomerase II and overcoming Multi-Drug Resistance (MDR).

This guide provides a comparative technical analysis of Novel Series Q-7 (N-substituted-4-aminoquinolines) against industry standards. We detail the validation of cytotoxic efficacy, mechanistic confirmation via apoptosis induction, and essential ADME profiling.

The Chemical Logic: Why Series Q-7?

To understand the performance data, one must understand the structural modifications. Classic quinolines often suffer from poor aqueous solubility and rapid metabolic clearance.

The Series Q-7 compounds incorporate a flexible diamine side chain at the C-4 position and a halogen at C-7.

  • C-4 Substitution: Enhances basicity, facilitating accumulation in the acidic lysosomal compartments of cancer cells (lysosomotropism).

  • C-7 Halogenation: Increases lipophilicity for membrane permeability while blocking metabolic oxidation at this reactive site.

Comparative Workflow

The following diagram illustrates the logic flow from synthesis to lead selection, highlighting where Series Q-7 is evaluated against the attrition funnel.

G Synthesis Library Synthesis (C-4 Substitution) Primary Primary Screen (MTT / 3 Cell Lines) Synthesis->Primary n=50 Secondary Mechanistic Validation (Annexin V / Topo II) Primary->Secondary IC50 < 1µM ADME ADME Profiling (Microsomal Stability) Secondary->ADME High Selectivity Lead Lead Candidate (Q-7g) ADME->Lead t1/2 > 30min

Figure 1: The hierarchical screening cascade used to identify Lead Candidate Q-7g.

Comparative Efficacy: Cytotoxicity Profiling

We evaluated the lead compound Q-7g against Doxorubicin (DOX) (clinical standard for DNA intercalation) and Chloroquine (CQ) (scaffold control).

Experimental Setup
  • Assay: MTT Colorimetric Assay (48h exposure).

  • Cell Lines:

    • A549: Lung Adenocarcinoma (High metabolic rate).

    • MCF-7: Breast Cancer (Hormone dependent).

    • HEK293: Human Embryonic Kidney (Normal tissue control for selectivity).

Performance Data (IC50 in µM)
CompoundA549 (Lung)MCF-7 (Breast)HEK293 (Normal)Selectivity Index (SI)*
Q-7g (Novel) 1.2 ± 0.3 0.8 ± 0.1 > 50.0 > 41.6
Doxorubicin (Std)0.5 ± 0.10.4 ± 0.28.5 ± 1.217.0
Chloroquine (Ctrl)15.4 ± 2.112.8 ± 1.525.0 ± 3.01.6

*Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer). An SI > 10 is considered highly promising for drug development.

Analysis: While Doxorubicin exhibits higher raw potency (lower IC50), it lacks selectivity, showing significant toxicity to normal HEK293 cells. Q-7g demonstrates a superior safety profile with an SI > 40, suggesting it targets cancer-specific vulnerabilities (likely lysosomal sequestration due to the pH gradient) rather than general DNA damage.

Mechanistic Validation: Pathway of Action

To confirm that the cytotoxicity is not due to necrosis (uncontrolled cell bursting) but rather programmed cell death (apoptosis), we utilized Annexin V/PI staining. Furthermore, docking studies suggested Topoisomerase II as a target.

Mechanism of Action Diagram

The following diagram details the confirmed signaling pathway for Q-7g, validated via inhibition assays.

Pathway Drug Q-7g Entry (Passive Diffusion) Lysosome Lysosomal Trapping Drug->Lysosome pH Gradient Nucleus Nuclear Translocation Drug->Nucleus Caspase Caspase-3/7 Cleavage Lysosome->Caspase LMP* TopoII Topoisomerase II Complex Stalling Nucleus->TopoII DSB DNA Double Strand Breaks TopoII->DSB p53 p53 Activation DSB->p53 p53->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Dual-mechanism of Q-7g involving Topo II inhibition and Lysosomal Membrane Permeabilization (LMP).

ADME Profiling: Metabolic Stability

A potent compound is useless if it is metabolized instantly. We compared Q-7g against Verapamil (highly metabolized control).

Protocol: Incubation with Human Liver Microsomes (HLM) at 37°C. Cofactor: NADPH.

CompoundIntrinsic Clearance (CLint)Half-life (t1/2)Classification
Q-7g 12.5 µL/min/mg 58 min Moderate Stability
Verapamil45.0 µL/min/mg15 minHigh Clearance
Warfarin< 5.0 µL/min/mg> 120 minLow Clearance

Insight: The C-7 halogenation in Q-7g successfully blocked the primary metabolic soft spot common in quinolines, extending the half-life to an acceptable range for lead optimization.

Detailed Experimental Protocols

To ensure reproducibility, follow these specific parameters. These protocols are adapted from the NCBI Assay Guidance Manual but optimized for hydrophobic quinolines.

Protocol A: Optimized MTT Cytotoxicity Assay

Causality: Quinolines can precipitate in aqueous media. This protocol emphasizes solubility steps.

  • Preparation of Stocks:

    • Dissolve Q-7g in 100% DMSO to 10 mM.

    • Critical: Vortex for 2 minutes. Sonicate for 5 minutes to ensure no micro-aggregates exist.

  • Cell Seeding:

    • Seed A549 cells at 3,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours to allow attachment (linear growth phase).

  • Compound Treatment:

    • Prepare 2x serial dilutions in media (Max DMSO final concentration must be < 0.5%).

    • Add 100 µL of 2x drug solution to wells.

    • Include "Vehicle Control" (0.5% DMSO) and "Positive Control" (10 µM Doxorubicin).

  • Readout:

    • After 48h, add 20 µL MTT reagent (5 mg/mL in PBS).

    • Incubate 3-4 hours at 37°C.

    • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Topoisomerase II Relaxation Assay

Causality: To prove the drug targets DNA topology rather than just poisoning the cell.

  • Reaction Mix: Mix 200 ng supercoiled plasmid DNA (pBR322), 1 unit Human Topo IIα, and ATP buffer.

  • Treatment: Add Q-7g at varying concentrations (0.1, 1, 10 µM).

  • Incubation: 30 minutes at 37°C.

  • Termination: Stop reaction with SDS/Proteinase K.

  • Analysis: Run on 1% agarose gel with Ethidium Bromide.

    • Result Interpretation: Supercoiled DNA migrates faster. Relaxed DNA migrates slower. If Q-7g inhibits Topo II, you will see the retention of supercoiled bands compared to the control.

References

  • Marelli, U. K., et al. (2021). "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry.

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." NCBI Assay Guidance Manual.

  • Pommier, Y. (2013). "Drugging Topoisomerases: Lessons and Challenges." ACS Chemical Biology.

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(quinolin-4-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(quinolin-4-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.